molecular formula C18H15P B049317 Triphenylphosphine-d15 CAS No. 24762-44-5

Triphenylphosphine-d15

Cat. No.: B049317
CAS No.: 24762-44-5
M. Wt: 277.4 g/mol
InChI Key: RIOQSEWOXXDEQQ-KLHTYYPYSA-N
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Description

Triphenylphosphine-d15 is a perdeuterated analog of triphenylphosphine, where all 15 hydrogen atoms are replaced by deuterium. This isotopic substitution makes it an indispensable tool in advanced NMR spectroscopic studies, particularly for 31P and 2H NMR, where it serves as a crucial internal standard or a mechanistic probe. By eliminating the interfering 1H signals, it allows for clear and unambiguous analysis of reaction mixtures and complex molecular structures. Its primary research value lies in mechanistic organometallic chemistry and catalysis, where it is used to trace the fate of the phosphine ligand in metal-catalyzed reactions, such as the Mizoroki-Heck, Suzuki-Miyaura, and Stille couplings, without signal interference from the ligand itself. Furthermore, this compound acts as a deuterated precursor in the synthesis of other labeled compounds, including deuterated Wittig reagents and phosphonium salts. Its mechanism of action is identical to its non-deuterated counterpart, functioning as a strong electron-donating ligand to stabilize low-oxidation-state metal centers and as a nucleophilic catalyst in reactions like the Appel reaction. This compound is essential for researchers requiring high-precision, isotope-sensitive analytical techniques to elucidate complex reaction pathways and kinetics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris(2,3,4,5,6-pentadeuteriophenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H15P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D,15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOQSEWOXXDEQQ-KLHTYYPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])P(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452728
Record name Triphenylphosphine-d15
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Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24762-44-5
Record name Triphenylphosphine-d15
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24762-44-5
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Triphenylphosphine-d15

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Deuterium Labeling in Modern Chemistry

Isotopic labeling, particularly the substitution of hydrogen with its stable isotope deuterium, has emerged as a powerful tool in a multitude of scientific disciplines, including pharmaceutical research, materials science, and mechanistic organic chemistry.[1][2] The strategic incorporation of deuterium into a molecule can profoundly influence its physicochemical properties. This is primarily due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, leads to a slower rate of bond cleavage.[1] This principle is expertly exploited in drug development to enhance the metabolic stability and pharmacokinetic profiles of active pharmaceutical ingredients (APIs).[1][2]

Triphenylphosphine (PPh₃) is a cornerstone reagent and ligand in organic synthesis, pivotal in a vast array of transformations such as the Wittig, Mitsunobu, and Staudinger reactions, as well as in the realm of organometallic catalysis.[3][4][5] The deuterated analogue, triphenylphosphine-d15 (P(C₆D₅)₃), in which all fifteen aromatic protons are replaced by deuterium, offers unique advantages for mechanistic studies and as an internal standard in mass spectrometry-based assays.[2] This guide provides a comprehensive overview of the synthesis of this compound, delving into the underlying principles, detailed experimental protocols, and methods for isotopic labeling.

Synthetic Strategies for this compound: A Focus on the Grignard Route

The most prevalent and reliable method for the laboratory-scale synthesis of both triphenylphosphine and its deuterated isotopologue is the Grignard reaction.[3] This classic organometallic transformation involves the reaction of a Grignard reagent, in this case, phenylmagnesium bromide-d5, with phosphorus trichloride (PCl₃).[6]

The Core Reaction:

The overall stoichiometry of the reaction is as follows:

3 C₆D₅MgBr + PCl₃ → P(C₆D₅)₃ + 3 MgBrCl

This reaction hinges on the nucleophilic character of the Grignard reagent, where the deuterated phenyl anion effectively attacks the electrophilic phosphorus center of phosphorus trichloride, leading to the sequential displacement of the three chloride ions.[7]

Sourcing the Key Deuterated Precursor: Bromobenzene-d5

The synthesis of this compound is critically dependent on the availability of high-purity bromobenzene-d5 (C₆D₅Br).[8] This deuterated building block serves as the primary source of the pentadeuterophenyl moiety.[8][9] Bromobenzene-d5 is a valuable reagent in its own right, widely employed in isotopic labeling studies to introduce deuterium into target molecules with high precision.[8][10] It is typically synthesized from benzene-d6, which can be sourced from commercial suppliers.[11] One common laboratory preparation involves the electrophilic aromatic substitution of benzene-d6 with bromine, often catalyzed by a Lewis acid. Another approach involves H-D exchange reactions on bromobenzene using a deuterium source like D₂O in the presence of a catalyst.[12]

Experimental Workflow for this compound Synthesis

The following diagram illustrates the key stages in the synthesis of this compound via the Grignard route.

SynthesisWorkflow cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Reaction with PCl3 cluster_2 Part 3: Workup and Purification Bromobenzene_d5 Bromobenzene-d5 Grignard_Formation Phenylmagnesium bromide-d5 Formation Bromobenzene_d5->Grignard_Formation Magnesium Magnesium Turnings Magnesium->Grignard_Formation Dry_Ether Anhydrous Ether Dry_Ether->Grignard_Formation Reaction C-P Bond Formation Grignard_Formation->Reaction Slow Addition PCl3 Phosphorus Trichloride PCl3->Reaction Workup Aqueous Workup Reaction->Workup Quenching Extraction Solvent Extraction Workup->Extraction Purification Purification (Crystallization/Chromatography) Extraction->Purification Final_Product This compound Purification->Final_Product HD_Exchange PPh3 Triphenylphosphine Reaction H-D Exchange PPh3->Reaction D2O D₂O (Deuterium Source) D2O->Reaction Catalyst Catalyst (e.g., Ru/C, Ir/C) Catalyst->Reaction PPh3_d15 This compound Reaction->PPh3_d15

Sources

The Indispensable Deuterated Analogue: A Technical Guide to the Physical and Chemical Properties of Deuterated Triphenylphosphine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of a Neutron

In the landscape of modern chemical synthesis and pharmaceutical development, the strategic substitution of hydrogen with its heavier, stable isotope, deuterium, has emerged as a powerful tool. This seemingly minor alteration—the addition of a single neutron—can profoundly influence a molecule's metabolic fate, stability, and reaction kinetics. Triphenylphosphine (PPh₃), a cornerstone reagent in organic chemistry, is no exception. This technical guide provides an in-depth exploration of the physical and chemical properties of deuterated triphenylphosphine, offering field-proven insights for its application in research and drug development. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

Part 1: Core Physicochemical Properties: A Comparative Analysis

The substitution of protium with deuterium in the phenyl rings of triphenylphosphine to yield triphenylphosphine-d15 ((C₆D₅)₃P) results in a predictable increase in molecular weight and subtle shifts in other physical properties. A comprehensive understanding of these differences is crucial for accurate experimental design and interpretation.

PropertyTriphenylphosphine (PPh₃)Deuterated Triphenylphosphine (PPh₃-d15)
Molecular Formula C₁₈H₁₅PC₁₈D₁₅P
Molecular Weight 262.29 g/mol [1]277.38 g/mol [2]
Appearance White crystalline solid[1]White to off-white solid[3]
Melting Point 79-81 °C[2]79-81 °C[3]
Boiling Point 377 °C[2]377 °C[3]
Solubility Insoluble in water; soluble in organic solvents like benzene, chloroform, and ether.[4]Soluble in chloroform (slightly), hexanes (slightly).[3]
Isotopic Purity Not Applicable≥98 atom % D[2]

Expert Insight: The marginal difference in melting and boiling points between the two isotopologues underscores that the intermolecular forces are not significantly altered by deuteration. However, the slight variations in solubility hint at subtle changes in solvent-solute interactions, a factor that can be critical in sensitive applications such as crystallography or high-precision reaction kinetics.

Part 2: Chemical Properties and Reactivity: The Kinetic Isotope Effect in Action

Triphenylphosphine is renowned for its role as a nucleophile, a reducing agent, and a ligand in a multitude of name reactions that are fundamental to organic synthesis.[5] The deuteration of its phenyl rings does not alter the fundamental reactivity of the phosphorus lone pair. However, it can introduce a kinetic isotope effect (KIE) in reactions where the C-H (or C-D) bond is involved in the rate-determining step, or through secondary isotope effects.

The Wittig, Staudinger, and Mitsunobu Reactions: A Mechanistic Overview

These three reactions represent the cornerstone of triphenylphosphine's utility in synthetic chemistry.

Reactions cluster_wittig Wittig Reaction cluster_staudinger Staudinger Reaction cluster_mitsunobu Mitsunobu Reaction TPP Triphenylphosphine (PPh3) Ylide Phosphonium Ylide TPP->Ylide + Alkyl Halide, Base Iminophosphorane Iminophosphorane TPP->Iminophosphorane + Azide Alkoxyphosphonium Alkoxyphosphonium Salt TPP->Alkoxyphosphonium + Alcohol, DEAD AlkylHalide Alkyl Halide Azide Azide Alcohol_DEAD Alcohol + DEAD Wittig Wittig Reaction Staudinger Staudinger Reaction Mitsunobu Mitsunobu Reaction Alkene Alkene Ylide->Alkene + Aldehyde/Ketone Amine Amine Iminophosphorane->Amine + H2O Ester Ester/Ether/etc. Alkoxyphosphonium->Ester TPPO Triphenylphosphine Oxide (TPPO)

Caption: Key reactions of triphenylphosphine leading to the formation of triphenylphosphine oxide.

While a primary KIE is not typically expected in these reactions as the C-D bonds on the phenyl rings are not directly broken, secondary isotope effects can subtly influence reaction rates and equilibria. These effects arise from changes in the vibrational frequencies of bonds adjacent to the reaction center. For researchers studying reaction mechanisms with high precision, the use of deuterated triphenylphosphine can help elucidate subtle mechanistic details.

Part 3: Spectroscopic Signature: A Comparative Analysis

The isotopic substitution provides a distinct signature in various spectroscopic techniques, which is invaluable for characterization and mechanistic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The most apparent difference is the near-complete absence of signals in the aromatic region of the ¹H NMR spectrum of this compound, confirming the high level of deuteration. Any residual proton signals can be used to quantify the isotopic purity.

  • ³¹P NMR: The chemical shift in ³¹P NMR is primarily influenced by the electronic environment of the phosphorus atom. Deuteration of the phenyl rings results in a minor isotopic shift. The ³¹P NMR spectrum of triphenylphosphine typically shows a singlet around -5 ppm (relative to 85% H₃PO₄), and this value is not significantly altered in the deuterated analogue.[6] However, high-resolution measurements may reveal a small upfield or downfield shift.

  • ¹³C NMR: In the ¹³C NMR spectrum of this compound, the carbon signals will exhibit coupling to deuterium (C-D coupling), resulting in multiplets instead of the singlets or doublets (due to C-P coupling) seen for the non-deuterated compound. The characteristic C-D coupling patterns can be used to confirm the positions of deuteration.

Infrared (IR) Spectroscopy

The most significant change in the IR spectrum upon deuteration is the appearance of C-D stretching vibrations and the disappearance of the corresponding C-H stretches.

  • C-H Stretching: In triphenylphosphine, aromatic C-H stretching vibrations are observed in the region of 3000-3100 cm⁻¹.

  • C-D Stretching: In this compound, these bands are replaced by C-D stretching vibrations, which appear at a lower frequency, typically in the range of 2200-2300 cm⁻¹, due to the heavier mass of deuterium. This clear spectral window is highly advantageous for monitoring the incorporation of the deuterated phenyl groups into other molecules.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides a clear distinction between the two isotopologues.

  • Molecular Ion Peak: The molecular ion peak for triphenylphosphine appears at m/z 262. For this compound, this peak is shifted to m/z 277, corresponding to the mass difference of 15 deuterium atoms replacing 15 hydrogen atoms.

  • Fragmentation Pattern: The fragmentation patterns will also reflect the presence of deuterium. Fragments containing phenyl groups will show a corresponding mass shift. For example, the phenyl cation fragment (C₆H₅⁺) at m/z 77 in the spectrum of triphenylphosphine will be observed at m/z 82 (C₆D₅⁺) in the spectrum of the deuterated analogue.

Part 4: Experimental Protocols

The following protocols are designed to be self-validating systems, providing researchers with a reliable framework for the synthesis and characterization of deuterated triphenylphosphine.

Synthesis of this compound via H/D Exchange

This protocol is adapted from a general procedure for H/D exchange reactions.[4]

Materials:

  • Triphenylphosphine (1.0 g, 3.81 mmol)

  • Deuterium oxide (D₂O, 20 mL)

  • Ruthenium on carbon (Ru/C, 5 wt%, 100 mg)

  • Iridium on carbon (Ir/C, 5 wt%, 100 mg)

  • 2-Propanol (10 mL)

  • Argon or Nitrogen gas

  • Schlenk flask or similar reaction vessel equipped with a magnetic stir bar and condenser

Procedure:

  • To a Schlenk flask, add triphenylphosphine, Ru/C, Ir/C, 2-propanol, and D₂O.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen) three times.

  • Heat the reaction mixture to 120 °C and stir vigorously for 48 hours under an inert atmosphere.

  • Cool the reaction mixture to room temperature.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from hot ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterize the final product by NMR and MS to confirm deuteration levels.

Causality of Experimental Choices:

  • Dual Catalyst System (Ru/C and Ir/C): The combination of ruthenium and iridium catalysts has been shown to be highly effective for the exhaustive deuteration of aromatic C-H bonds.

  • D₂O as Deuterium Source: Deuterium oxide is an inexpensive and readily available source of deuterium.

  • Inert Atmosphere: Triphenylphosphine can be slowly oxidized by air to triphenylphosphine oxide, especially at elevated temperatures.[7] An inert atmosphere prevents this side reaction.

Synthesis_Workflow Start Combine Reactants: - Triphenylphosphine - D₂O - Ru/C, Ir/C - 2-Propanol Reaction Heat at 120°C for 48h under Inert Atmosphere Start->Reaction Workup Cool, Extract with Diethyl Ether Reaction->Workup Purification Dry, Filter, Evaporate, and Recrystallize/Chromatograph Workup->Purification Characterization NMR and MS Analysis Purification->Characterization Product This compound Characterization->Product

Caption: A streamlined workflow for the synthesis of this compound.

Characterization Protocols

¹H and ³¹P NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the deuterated triphenylphosphine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the aromatic region (approx. 6-8 ppm).

    • The absence of significant signals in this region confirms high deuteration. Integrate any residual proton signals against a known internal standard to determine the isotopic purity.

  • ³¹P NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Set the spectral width to cover the expected chemical shift range for phosphines (e.g., -50 to 50 ppm).

    • The presence of a sharp singlet around -5 ppm confirms the triphenylphosphine structure.

FT-IR Spectroscopy

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Look for the characteristic C-D stretching bands around 2200-2300 cm⁻¹ and the absence of C-H stretching bands around 3000-3100 cm⁻¹.

Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection of a dilute solution.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Data Analysis:

    • Identify the molecular ion peak at m/z 277.

    • Analyze the fragmentation pattern for characteristic deuterated fragments, such as m/z 82 (C₆D₅⁺).

Part 5: Applications in Drug Development and Research

The unique properties of deuterated triphenylphosphine make it a valuable tool in several areas of pharmaceutical research.

Improving Pharmacokinetic Profiles

The substitution of hydrogen with deuterium at a site of metabolic attack can significantly slow down the rate of metabolism, a phenomenon known as the deuterium kinetic isotope effect. This can lead to an improved pharmacokinetic profile, including increased half-life and bioavailability, and potentially reduced dosing frequency.[8] While the phenyl groups of triphenylphosphine itself are not typically the primary site of metabolic interest in drug conjugates, the principle is a cornerstone of modern medicinal chemistry.

Mechanistic Studies

The distinct spectroscopic signatures of deuterated compounds allow for the precise tracking of molecular fragments in complex reaction mixtures. This is invaluable for elucidating reaction mechanisms and understanding the fate of reagents.

Internal Standards in Quantitative Analysis

Deuterated compounds are widely used as internal standards in quantitative mass spectrometry-based assays, such as those used in pharmacokinetic studies.[5][9] this compound can serve as an ideal internal standard for the quantification of non-deuterated triphenylphosphine or its derivatives, as it co-elutes chromatographically but is easily distinguished by its mass. This ensures high accuracy and precision in analytical measurements.

Conclusion

Deuterated triphenylphosphine is more than just a heavy analogue of a common reagent; it is a sophisticated tool that offers researchers enhanced capabilities in mechanistic elucidation, quantitative analysis, and the design of novel therapeutics. Its unique physical and chemical properties, grounded in the fundamental principles of isotope effects, provide a distinct advantage in a variety of scientific endeavors. By understanding and applying the insights and protocols outlined in this guide, researchers can effectively leverage the subtle power of deuterium to advance their scientific goals.

References

  • Sørensen, S., et al. (1974). Complete Analysis of the 100 MHz 1H NMR Spectrum of Triphenylphosphine. ResearchGate. [Link]

  • The Royal Society of Chemistry. (n.d.). SUPLEMENTARY INFORMATION. [Link]

  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR. [Link]

  • Haas, L. L. (1970). An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Oxide, and some of their Complexes. South Dakota State University. [Link]

  • ResearchGate. (n.d.). Mass spectra of (a) triphenylphosphine oxide (TPPO) and (b) triphenylphosphine (TPP). [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. [Link]

  • Mayer, B. P., et al. (2012). 31P-Edited Diffusion-Ordered 1H NMR Spectroscopy for the Isolation and Identification of Organophosphorus Compounds Related to Chemical Weapons Agents and Their Degradation Products. OSTI.GOV. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

  • Organic Chemistry Portal. (n.d.). Staudinger Reaction. [Link]

  • Gready, J. E., et al. (2018). Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone. PubMed Central. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Multiple deuteration of triphenylphosphine and live-cell Raman imaging of deuterium-incorporated Mito-Q. [Link]

  • ResearchGate. (n.d.). Kinetic and Mechanistic Studies of the Staudinger Reduction. [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction – Examples and Mechanism. [Link]

  • Hilaris Publisher. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. [Link]

  • Hosseini, M., & Vessally, E. (2025). Isotope Effect and Kinetic Studies of the Reaction of Tertiary Alcohols with Triphenylphosphine–Carbon Tetrachloride: Ion Pair or Concerted?. ResearchGate. [Link]

  • ResearchGate. (n.d.). FTIR spectra of a triphenylphosphine, BC, PBC, and b Acid Black 24.... [Link]

  • ResearchGate. (n.d.). (PDF) A solid-state 31P NMR study of 1:1 silver-triphenylphosphine complexes. [Link]

  • KCAS Bio. (2017). The Value of Deuterated Internal Standards. [Link]

  • Wikipedia. (n.d.). Triphenylphosphine. [Link]

  • PubMed. (n.d.). Intensities of the bands in the IR spectra of dissolved triphenylphosphine oxide. [Link]

  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information. [Link]

  • Chem-Station Int. Ed. (2014). Staudinger Reaction. [Link]

  • ACS Publications. (n.d.). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubMed. (2012). 31P-edited diffusion-ordered 1H NMR spectroscopy for the spectral isolation and identification of organophosphorus compounds related to chemical weapons agents and their degradation products. [Link]

  • Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. [Link]

  • RSC Publishing. (n.d.). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors. [Link]

  • MDPI. (n.d.). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. [Link]

  • AWS. (n.d.). Integrated Analysis of High Resolution GC-MS Data Using Hard and Soft Ionization to Identify Trace Impurities. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for:. [Link]

  • PubChem. (n.d.). Triphenylphosphine. [Link]

  • PubMed Central. (2023). Deuterium in drug discovery: progress, opportunities and challenges. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • J&K Scientific LLC. (2025). Wittig Reaction. [Link]

  • YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

  • PubMed. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. [Link]

  • University of Reading. (n.d.). 31 Phosphorus NMR. [Link]

  • PubMed Central. (2022). Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. [Link]

  • RSC Publishing. (2011). Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. [Link]

  • ResearchGate. (n.d.). (PDF) Physicochemical and Spectroscopic Characterization of Biofield Treated Triphenyl Phosphate. [Link]

Sources

Triphenylphosphine-d15 CAS number and supplier information

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isotopic Labeling

Triphenylphosphine, P(C₆H₅)₃, is a cornerstone reagent and ligand in organic synthesis, renowned for its role in seminal transformations like the Wittig and Mitsunobu reactions. The introduction of its deuterated analog, Triphenylphosphine-d15 ((C₆D₅)₃P), where all 15 hydrogen atoms on the phenyl rings are replaced with deuterium, provides a powerful probe for elucidating reaction mechanisms. The significant mass difference between protium (¹H) and deuterium (²H) can lead to a kinetic isotope effect (KIE), a measurable change in reaction rate upon isotopic substitution.[1] This effect is a cornerstone of physical organic chemistry, offering profound insights into the transition states of rate-determining steps.[2] For drug development professionals, understanding these mechanisms is paramount for reaction optimization, impurity profiling, and the development of robust synthetic routes. Furthermore, deuterated compounds are increasingly utilized in metabolic studies and can even lead to improved pharmacokinetic profiles of drug candidates.[1]

Core Properties of this compound

The unique properties of this compound stem from the complete deuteration of its phenyl rings. While its reactivity mirrors that of its non-deuterated counterpart, its increased mass and the distinct spectroscopic signature of deuterium make it an invaluable analytical tool.

Chemical Structure:

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Data:

A compilation of key physical and spectroscopic data for this compound is presented below. It is important to note that while the electronic environment is nearly identical to the unlabeled compound, spectroscopic properties involving the phenyl groups are significantly altered.

PropertyValueSource(s)
CAS Number 24762-44-5[3]
Molecular Formula C₁₈D₁₅P[3]
Molecular Weight 277.38 g/mol [3]
Appearance White to off-white crystalline powder[3]
Melting Point 79-81 °C[3]
Boiling Point 377 °C[3]
³¹P NMR (CDCl₃) δ ~ -6.2 ppm[3]
¹H NMR (CDCl₃) Residual proton signals may be observed[3]
¹³C NMR (CDCl₃) δ ~ 137.3 (d, J=12.0 Hz), 133.8 (m), 129.0 (s), 128.7 (d, J=7.0 Hz)[3]
²H NMR (CDCl₃) δ ~ 7.58 ppm (broad singlet)[3]
Isotopic Purity Typically ≥98 atom % D[3]

Note: NMR data is for a hexadeuterated analog and serves as a close approximation. Precise shifts may vary slightly for the d15 isotopologue.

Synthesis of this compound

The preparation of this compound requires the use of a deuterated starting material. A common and efficient laboratory-scale synthesis involves a Grignard reaction between a deuterated aryl halide and a phosphorus halide.

Synthetic Workflow:

synthesis bromobenzene_d5 Bromobenzene-d₅ grignard Phenyl-d₅-magnesium bromide bromobenzene_d5->grignard  THF mg Mg pcl3 PCl₃ tpp_d15 This compound pcl3->tpp_d15 grignard->tpp_d15

Caption: Grignard-based synthesis of this compound.

Underlying Principles of the Synthesis:

The key to this synthesis is the formation of the highly nucleophilic Grignard reagent, phenyl-d₅-magnesium bromide, from deuterated bromobenzene. This organometallic species readily attacks the electrophilic phosphorus center of phosphorus trichloride (PCl₃). The stoichiometry is critical; three equivalents of the Grignard reagent are required to displace all three chloride atoms on the phosphorus, yielding the desired tris(pentadeuterophenyl)phosphine. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are highly reactive towards water.

Applications in Research and Development

The primary application of this compound is in the elucidation of reaction mechanisms through kinetic isotope effect studies. Its use allows researchers to determine if a C-H bond on the phenyl ring is broken in the rate-determining step of a reaction.

Mechanistic Elucidation of the Wittig Reaction

The Wittig reaction is a fundamental method for the synthesis of alkenes from aldehydes or ketones.[4] The generally accepted mechanism involves the formation of an oxaphosphetane intermediate.[5]

Reaction Scheme:

wittig_mechanism cluster_0 Mechanism Overview Ylide Ph₃P⁺-C⁻HR Oxaphosphetane [Oxaphosphetane Intermediate] Ylide->Oxaphosphetane Carbonyl R'₂C=O Carbonyl->Oxaphosphetane Alkene R'₂C=CHR Oxaphosphetane->Alkene TPPO Ph₃P=O Oxaphosphetane->TPPO

Caption: Simplified mechanism of the Wittig reaction.

By using this compound, one can probe for potential C-D bond interactions in the transition state. If a significant kinetic isotope effect is observed when using the deuterated phosphine, it would suggest an unexpected interaction involving the phenyl rings, such as an ortho-lithiation or other side reactions, in the rate-determining step.

Experimental Protocol: A Model Kinetic Isotope Effect Study

The following protocol outlines a general procedure for a competitive kinetic isotope effect experiment to probe the mechanism of a Wittig reaction.

Objective: To determine if there is a kinetic isotope effect associated with the phenyl groups of triphenylphosphine in a Wittig reaction.

Materials:

  • Triphenylphosphine (light)

  • This compound (heavy)

  • Benzyl bromide

  • n-Butyllithium in hexanes

  • Benzaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Preparation of Phosphonium Salts:

    • In separate, oven-dried flasks under an inert atmosphere (e.g., argon), prepare equimolar solutions of triphenylphosphine and this compound in anhydrous THF.

    • To each solution, add one equivalent of benzyl bromide and stir at room temperature overnight to form the respective phosphonium salts.

    • Isolate the phosphonium salts by filtration, wash with cold THF, and dry under vacuum.

  • Competitive Wittig Reaction:

    • In a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and argon inlet, combine equimolar amounts (e.g., 0.5 mmol each) of the light (benzyltriphenylphosphonium bromide) and heavy (benzyl(triphenyl-d15)phosphonium bromide) salts.

    • Add a known amount of an internal standard.

    • Dissolve the mixture in anhydrous THF (10 mL).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add one equivalent of n-butyllithium (relative to the total phosphonium salt concentration) dropwise. A deep red or orange color, characteristic of the ylide, should appear.

    • Stir the solution at -78 °C for 30 minutes.

    • Add 0.5 equivalents of benzaldehyde (relative to the total phosphonium salt) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Workup and Analysis:

    • Quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product will contain a mixture of stilbene and stilbene-dₓ, as well as triphenylphosphine oxide and this compound oxide.

    • Analyze the crude product mixture by ¹H NMR and mass spectrometry.

Data Interpretation:

The kinetic isotope effect (kH/kD) can be determined by measuring the relative amounts of the non-deuterated and deuterated stilbene products. This is typically achieved by analyzing the mass spectrum of the product mixture and comparing the intensities of the molecular ion peaks corresponding to the light and heavy products. A kH/kD value significantly different from 1.0 would indicate an isotope effect and provide insight into the involvement of the phenyl C-H (C-D) bonds in the reaction mechanism.

Supplier Information

This compound is available from several reputable suppliers of stable isotopes and research chemicals. The following table provides a summary of common suppliers and their typical product specifications.

SupplierProduct NameCAS NumberIsotopic PurityCatalog Number (Example)
Sigma-Aldrich This compound24762-44-5≥98 atom % D338761
Santa Cruz Biotechnology This compound24762-44-5Not specifiedsc-226343
BOC Sciences Triphenylphosphine-[d15]24762-44-598% atom DNot specified

Safety and Handling

This compound should be handled with the same precautions as its non-deuterated counterpart. It is harmful if swallowed and can cause skin and serious eye irritation.[6] It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is more than just a heavy version of a common reagent; it is a sophisticated tool for mechanistic investigation. Its application in kinetic isotope effect studies allows for a deeper understanding of complex reaction pathways, which is fundamental to advancing synthetic chemistry and drug development. By providing a means to probe the transition states of reactions, this compound empowers scientists to design more efficient, selective, and robust chemical processes.

References

  • PubChem. Triphenylphosphine sulfide. [Link]

  • Gant, T. G. The kinetic isotope effect in the search for deuterated drugs. PubMed, [Link]

  • Ashenhurst, J. Wittig Reaction: Examples and Mechanism. Master Organic Chemistry, 2018. [Link]

  • NIST. Phosphine, triphenyl-. NIST Chemistry WebBook. [Link]

  • Chemistry LibreTexts. Wittig Reaction. 2023. [Link]

  • Alkhuder, O., Kostin, M. A., & Tolstoy, P. M. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P[[double bond, length as m-dash]]O group and proton donors. RSC Publishing, [Link]

  • Open PRAIRIE. An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Oxide, and some of their Complexes. South Dakota State University. [Link]

  • Synthesis of an Alkene via the Wittig Reaction. [Link]

  • ResearchGate. Isotope Effect and Kinetic Studies of the Reaction of Tertiary Alcohols with Triphenylphosphine–Carbon Tetrachloride: Ion Pair or Concerted? [Link]

  • Sørensen, S., et al. Complete Analysis of the 100 MHz 1H NMR Spectrum of Triphenylphosphine. ResearchGate, 2025. [Link]

  • The Wittig Reaction: Synthesis of Alkenes. [Link]

  • Macmillan Group. Kinetic Isotope Effects in Organic Chemistry. 2005. [Link]

  • Magritek. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]

  • CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE! [Link]

  • Shao, L., et al. The kinetic isotope effect in the search for deuterated drugs. Clarivate, 2010. [Link]

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A Senior Application Scientist's Guide to the Isotopic Purity of Triphenylphosphine-d15

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Elemental Formula

In the landscape of modern drug discovery and mechanistic organic chemistry, the deliberate substitution of hydrogen with its heavier, stable isotope, deuterium (²H or D), has emerged as a sophisticated strategy to modulate molecular properties. Triphenylphosphine-d15, or tris(pentadeuterophenyl)phosphine [(C₆D₅)₃P], stands as a key reagent and building block in this nuanced field. Its utility, however, is not merely defined by its structure, but is critically dependent on its isotopic purity —the degree to which all 15 aromatic hydrogen positions are occupied by deuterium.

This guide provides an in-depth exploration of the principles and methodologies for accurately determining the isotopic purity of this compound. As a Senior Application Scientist, my objective is to move beyond mere procedural lists, offering instead a causal understanding of experimental choices and a framework for establishing self-validating analytical systems. The integrity of your research—be it in developing more stable drug candidates or elucidating complex reaction pathways—relies on the precision of this fundamental measurement.

The Strategic Imperative of Isotopic Purity

The substitution of hydrogen with deuterium introduces a subtle but profound change: a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This difference in bond energy is the foundation of the Kinetic Isotope Effect (KIE) .[1][2] In essence, reactions where the cleavage of a C-H bond is the rate-determining step will proceed more slowly when a C-D bond is present.

In the context of drug development, this "deuterium switch" can be a powerful tool.[3] By strategically replacing hydrogens at metabolically vulnerable sites ("soft spots") on a drug molecule, its metabolic breakdown, often mediated by cytochrome P450 enzymes, can be slowed.[1][4] This can lead to significant improvements in a drug's pharmacokinetic profile, including:

  • Enhanced Metabolic Stability: A longer half-life, potentially leading to less frequent dosing.[5]

  • Improved Bioavailability: Increased exposure of the active pharmaceutical ingredient (API).

  • Reduced Formation of Toxic Metabolites: Altering metabolic pathways to favor safer clearance routes.[6]

The success of this strategy, however, is predicated on the precise and accurate knowledge of the isotopic enrichment of the deuterated building blocks used in synthesis. An incompletely deuterated reagent like this compound will yield a final product with a heterogeneous isotopic distribution, diluting the intended therapeutic benefit and complicating regulatory evaluation. Therefore, rigorous analytical characterization is not merely a quality control step; it is a cornerstone of the entire scientific premise.

Core Analytical Methodologies: A Dichotomy of Insight

The determination of isotopic purity for a compound like this compound is primarily accomplished through two orthogonal, yet complementary, analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

  • NMR Spectroscopy provides information based on the magnetic properties of atomic nuclei, offering a clear view of the hydrogen and deuterium populations at specific sites within the molecule.

  • Mass Spectrometry , conversely, separates molecules based on their mass-to-charge ratio, providing a global assessment of the distribution of isotopologues (molecules that differ only in their isotopic composition).

Employing both techniques provides a cross-validated, robust, and trustworthy assessment of isotopic purity.[7]

Quantitative Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most direct method for assessing isotopic purity, as it allows for the simultaneous observation of both the remaining protons and the incorporated deuterons. For a highly deuterated compound like this compound, a combined approach using both ¹H-NMR and ²H-NMR is recommended for the most accurate results.[8][9]

The Causality of NMR Method Selection
  • ¹H-NMR (Proton NMR): The utility of ¹H-NMR lies in its sensitivity to the absence of protons. By comparing the integral of the residual aromatic proton signals to the integral of an internal standard of known concentration, one can quantify the small percentage of non-deuterated sites. This method is excellent for confirming a high degree of deuteration.

  • ²H-NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. For highly enriched compounds (>98 atom % D), ²H-NMR is an appealing alternative to ¹H-NMR, where the residual proton signals can be too weak for accurate integration. The peak area in a quantitative ²H-NMR spectrum is directly proportional to the number of deuterium atoms, allowing for a direct measurement of deuterium content.[10]

The logical flow for NMR analysis is to first use ¹H-NMR to confirm high deuteration and then employ quantitative ²H-NMR for a precise measurement of the isotopic enrichment.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Calculation Prep Prepare Sample: - this compound - Internal Standard (e.g., Maleic Anhydride) - Non-deuterated Solvent (e.g., CHCl₃) H_NMR Acquire ¹H-NMR Spectrum Prep->H_NMR Step 1 D_NMR Acquire Quantitative ²H-NMR Spectrum Prep->D_NMR Step 1a (Parallel) Process_H Integrate Residual ¹H Signal & Internal Standard Signal H_NMR->Process_H Step 2 Process_D Integrate ²H Signal & Internal Standard Signal D_NMR->Process_D Step 2a Calc_H Calculate % Proton Occupancy Process_H->Calc_H Step 3 Calc_D Calculate Atom % D Process_D->Calc_D Step 3a Final Combine Results for Final Isotopic Purity Calc_H->Final Calc_D->Final

Fig 1. Combined ¹H and ²H-NMR workflow for isotopic purity determination.
Detailed Experimental Protocol: Quantitative ²H-NMR

This protocol is designed to provide a robust and accurate determination of the atom % D.

1. Sample Preparation:

  • Accurately weigh approximately 20-25 mg of this compound into an NMR tube.
  • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., Maleic Anhydride). The standard should be stable, non-volatile, and have a signal that does not overlap with the analyte signal.
  • Add ~0.7 mL of a non-deuterated, high-purity solvent (e.g., chloroform, not CDCl₃). The use of a non-deuterated solvent is unconventional but advantageous in ²H-NMR as it eliminates a large solvent signal in the deuterium spectrum.
  • Ensure the sample is fully dissolved.

2. Instrument & Acquisition Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
  • Probe: A standard 5 mm broadband or inverse detection probe can be used. Often, no additional probe tuning is required as the lock coil can serve as the transceiver coil for deuterium.
  • Temperature: Maintain a constant temperature (e.g., 298 K).
  • Pulse Angle: Use a 90° pulse. This must be calibrated for the specific probe and power level.
  • Relaxation Delay (d1): This is a critical parameter for quantitation. It should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest (both the analyte and the standard) to ensure full magnetization recovery between scans. A typical T₁ for deuterium is 1-2 seconds, so a d1 of 10-15 seconds is a safe starting point.
  • Acquisition Time (at): Set to at least 2-3 seconds to ensure good data resolution.
  • Number of Scans (ns): Due to the low magnetogyric ratio of deuterium, a larger number of scans will be needed to achieve a good signal-to-noise ratio (S/N) compared to ¹H-NMR. Aim for an S/N of >100:1 for the analyte signal.

3. Data Processing and Calculation:

  • Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform the data.
  • Perform phase and baseline correction carefully across the entire spectrum.
  • Integrate the aromatic deuterium signal of this compound (I_d15) and the signal from the internal standard (I_std).
  • Calculate the Atom % D using the following formula:

Isotopic Distribution Analysis by High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides a global picture of the isotopic composition by separating and detecting ions based on their mass-to-charge ratio (m/z). High-resolution techniques, such as Time-of-Flight (TOF) or Orbitrap MS, are essential as they can resolve the small mass differences between isotopologues.[11]

The Causality of HRMS Method Selection

The strength of HRMS lies in its ability to reveal the entire distribution of deuterated species. For this compound, this means we can quantify not just the fully deuterated (d15) species, but also the d14, d13, and other less-deuterated variants present in the sample. This level of detail is crucial for understanding the completeness of the deuteration reaction and for identifying potential issues in the synthetic process.

The analytical workflow involves separating the analyte from impurities using liquid chromatography (LC) before it enters the mass spectrometer. This ensures that the measured isotopic pattern is solely from the compound of interest.[12]

MS_Workflow cluster_prep_ms Sample Preparation cluster_analysis_ms LC-HRMS Analysis cluster_data_ms Data Processing & Calculation Prep_MS Dissolve Sample in Suitable Solvent (e.g., Acetonitrile/Water) LC Inject and Separate via UHPLC Prep_MS->LC Step 1 MS Acquire High-Resolution Mass Spectrum LC->MS Step 2 EIC Extract Ion Chromatograms (EICs) for each Isotopologue (M to M+15) MS->EIC Step 3 Integrate Integrate Peak Areas of EICs EIC->Integrate Step 4 Correct Correct for Natural Abundance of ¹³C, ³³P, etc. Integrate->Correct Crucial Correction! Calculate Calculate Relative Abundance of each Isotopologue Correct->Calculate Step 6

Fig 2. Workflow for isotopic purity analysis by LC-HRMS.
The Critical Step: Correction for Natural Isotope Abundance

A common pitfall in interpreting mass spectra for isotopic purity is forgetting that elements other than deuterium also have naturally occurring heavy isotopes (e.g., ¹³C, ³³P, ³⁴S).[13] The signal at M+1, for instance, is not solely due to the d1 isotopologue of a d0 compound; it also contains contributions from the ¹³C isotopologue of the d0 species. For this compound, the signal for the d14 species will overlap with the signal from the ¹³C-containing d13 species.

Accurate quantification requires deconvolution of these overlapping signals. This is achieved by using the known natural isotopic abundances of all elements in the molecule to calculate the expected contribution of these other isotopes to each mass peak and subtracting it from the observed intensity.[11][13] This correction is typically performed using specialized software.[14][15]

Detailed Experimental Protocol: LC-HRMS

1. Sample Preparation:

  • Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like acetonitrile.
  • Dilute this stock solution to a final concentration of ~1-10 µg/mL using the initial mobile phase composition (e.g., 50:50 acetonitrile:water).

2. LC-MS Parameters:

ParameterRecommended SettingRationale
LC System UHPLCProvides better peak shape and resolution, crucial for separating the analyte from potential impurities.
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm)Standard for non-polar to moderately polar compounds like Triphenylphosphine.
Mobile Phase A Water with 0.1% Formic AcidProvides a proton source for positive ionization mode.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reverse-phase chromatography.
Gradient Start at 50% B, ramp to 95% B over 5 min, hold, re-equilibrateA generic gradient suitable for eluting the analyte while separating impurities.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
MS System High-Resolution MS (TOF or Orbitrap)Essential for resolving isotopologues.
Ionization Mode Electrospray Ionization, Positive (ESI+)Triphenylphosphine readily forms a [M+H]⁺ ion.
Resolution > 25,000 FWHMNecessary to separate the desired isotopic peaks from interferences.
Scan Range m/z 100-500Covers the expected mass range of the protonated molecule and potential fragments.

3. Data Processing and Calculation:

  • Identify the retention time of the this compound peak.
  • Extract the high-resolution mass spectrum from across this chromatographic peak, subtracting a background spectrum from just before or after the peak.[11]
  • Obtain the intensity (peak area) for each isotopic peak from the theoretical M+H⁺ (m/z 278.21 for the d15 species) down to the unlabeled M+H⁺ (m/z 263.10).
  • Apply a natural abundance correction algorithm to the raw intensity data.
  • Calculate the percentage of each isotopologue (d15, d14, d13, etc.) by dividing its corrected intensity by the sum of all corrected intensities. The isotopic purity is reported as the percentage of the d15 species.

Method Validation: Establishing a Self-Validating System

A core tenet of scientific integrity is the validation of analytical methods to ensure they are fit for purpose.[16][17][18] For isotopic purity determination, this involves demonstrating the method's accuracy, precision, and specificity.

Validation ParameterNMR ApproachMass Spectrometry Approach
Specificity Confirm that signals from the internal standard, impurities, and solvent do not overlap with the analyte signal.Demonstrate chromatographic separation of the analyte from known impurities. Confirm that no co-eluting species contribute to the measured isotopic profile.
Accuracy Analyze a certified reference material or a sample with a gravimetrically confirmed isotopic composition.Analyze a certified reference material. Perform spike-recovery experiments with known amounts of unlabeled Triphenylphosphine.
Precision (Repeatability) Perform at least six replicate measurements of a single homogeneous sample and calculate the relative standard deviation (RSD).Perform at least six replicate injections of a single sample and calculate the RSD of the calculated isotopic purity.
Intermediate Precision Repeat the precision study on a different day, with a different analyst, or on a different instrument to assess inter-assay variability.Repeat the precision study on a different day, with a different analyst, or on a different instrument.

By systematically performing these validation experiments, the laboratory can build a comprehensive data package that demonstrates the trustworthiness and reliability of the reported isotopic purity values, creating a self-validating system for ongoing analysis.

Summary and Conclusion

The determination of isotopic purity for this compound is a critical analytical task that underpins its successful application in drug development and chemical research. A multi-faceted approach, leveraging the site-specific detail of NMR and the global isotopic distribution provided by HRMS, offers the most comprehensive and reliable characterization.

Success is not merely in the execution of these techniques, but in the thoughtful application of their principles. This includes the use of quantitative parameters in NMR, the critical correction for natural isotopic abundance in MS, and a rigorous validation of the entire analytical procedure. By adhering to these principles, researchers can ensure the data they generate is not only accurate but also defensible, thereby upholding the highest standards of scientific integrity.

References

  • Monakhova, Y., & Diehl, B. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen. [Link]

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  • Study Mind. Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). [Link]

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  • Rodríguez-Salazar, M. T., Morton Bermea, O., Hernández-Álvarez, E., et al. (2010). Development and validation of an analytical method for the determination of lead isotopic composition using ICP–QMS. Revista Mexicana de Ciencias Geológicas. [Link]

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  • Shimadzu. LCMS Method A.
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  • Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]

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  • Raffa, R., Pergolizzi, J., & Taylor, R. (2018). The First Approved “Deuterated” Drug: A Short Review of the Concept. Pharmacology & Pharmacy. [Link]

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  • Hewitt, M. C., et al. (2006).
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  • Hart, D. J., et al. (2023). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. Journal of the American Chemical Society. [Link]

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. [Link]

  • Bioscientia. (n.d.). Deuterated Drugs. [Link]

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  • Chen, L., et al. (2007). Determination of triphenylphosphine oxide in active pharmaceutical ingredients by hollow-fiber liquid-phase microextraction followed by reversed-phase liquid chromatography. Journal of Chromatography A. [Link]

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Introduction: The Significance of Triphenylphosphine-d15 in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Triphenylphosphine-d15 in Common Laboratory Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the solubility characteristics of this compound ((C₆D₅)₃P), a deuterated isotopologue of triphenylphosphine. In the synthesis of complex molecules and in various analytical applications, understanding the solubility of reagents is paramount for reaction optimization, purification, and formulation. This document offers a scientifically grounded perspective on the solubility of this compound, practical experimental protocols for its determination, and insights into the underlying physicochemical principles.

This compound is a valuable tool in modern organic and organometallic chemistry. Its applications range from its use as a ligand in catalysis to its role in mechanistic studies where the deuterium labeling allows for the tracking of reaction pathways.[1][] A thorough understanding of its solubility is critical for its effective use, enabling chemists to select appropriate solvent systems for reactions such as the Wittig, Staudinger, and Mitsunobu reactions, as well as for purification processes like chromatography and recrystallization.

Physicochemical Properties and the Impact of Deuteration on Solubility

Triphenylphosphine is a white, crystalline solid at room temperature.[3][4] It is a nonpolar molecule, which dictates its general solubility behavior. The primary intermolecular forces at play are van der Waals forces, specifically London dispersion forces, arising from the large, polarizable phenyl rings.

A crucial point of consideration for this guide is the effect of deuteration on solubility. This compound has all fifteen phenyl protons replaced with deuterium atoms. While this substitution significantly increases the molecular weight (from approximately 262.29 g/mol for PPh₃ to 277.38 g/mol for (C₆D₅)₃P), its effect on solubility in common laboratory solvents is generally considered to be minimal.[1] The electronic structure and, consequently, the polarity and ability to form intermolecular interactions, remain virtually unchanged. Therefore, for practical laboratory purposes, the solubility data for triphenylphosphine can be used as a reliable proxy for this compound. Any minor deviations would likely be within the range of experimental error for standard solubility determination methods.

Solubility Profile of this compound

Based on the extensive data available for triphenylphosphine, the following table summarizes its expected solubility in a range of common laboratory solvents. The qualitative descriptions are supplemented with quantitative data where available.

Solvent Solvent Type Qualitative Solubility Quantitative Data (for PPh₃)
TolueneNonpolar AromaticHighSoluble[5]
BenzeneNonpolar AromaticHighSoluble[3][6]
Diethyl EtherNonpolar EtherHighSoluble[3][4]
Dichloromethane (DCM)Polar AproticHighSoluble
Tetrahydrofuran (THF)Polar AproticHighSoluble[4]
AcetonePolar AproticHighSoluble, higher than in ethanol[5][6]
Hexane / PentaneNonpolar AliphaticModerateSoluble[7]
EthanolPolar ProticSlightly SolubleSlightly soluble[5]; solubility increases with temperature[6][8]
2-PropanolPolar ProticSlightly SolubleSolubility data available[6][8]
WaterPolar ProticInsolubleInsoluble[3][5]

Key Insights:

  • "Like Dissolves Like": The nonpolar nature of this compound dictates its high solubility in nonpolar solvents like toluene, benzene, and diethyl ether.[3][5]

  • Polar Aprotic Solvents: It also exhibits good solubility in polar aprotic solvents such as dichloromethane, THF, and acetone.[4][5]

  • Polar Protic Solvents: Solubility is limited in polar protic solvents like alcohols.[5] However, heating can increase solubility, a principle often utilized in recrystallization to remove more polar impurities like triphenylphosphine oxide.[3]

  • Insolubility in Water: this compound is practically insoluble in water.[3][5]

Experimental Determination of Solubility: A Validated Protocol

For instances where precise solubility data is required for a specific application or solvent system, the following gravimetric method is a reliable and straightforward approach.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Solvent of interest (analytical grade)

  • Temperature-controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Vials with sealed caps

  • Syringe filters (PTFE, 0.22 µm)

  • Pre-weighed evaporation dishes

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep1 Add excess this compound to a known volume of solvent in a sealed vial. prep2 Place the vial in a temperature-controlled shaker. prep1->prep2 equil Agitate at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours). prep2->equil sample1 Allow solid to settle. equil->sample1 sample2 Withdraw a known volume of the supernatant using a syringe with a filter. sample1->sample2 sample3 Transfer the filtered solution to a pre-weighed evaporation dish. sample2->sample3 sample4 Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven. sample3->sample4 sample5 Weigh the evaporation dish with the dried solute. sample4->sample5 calc Calculate solubility (e.g., in g/L or mg/mL). sample5->calc

Sources

A Researcher's Technical Guide to the Commercial Sourcing and Quality Verification of Triphenylphosphine-d15

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Scope

Triphenylphosphine-d15 ((C₆D₅)₃P), the perdeuterated isotopologue of triphenylphosphine, is a critical reagent for researchers in pharmaceutical development, catalysis, and materials science. Its primary utility lies in mechanistic studies where kinetic isotope effects can elucidate reaction pathways, and in NMR or mass spectrometry-based analyses where its distinct isotopic signature is essential for tracing and quantification. This guide provides an in-depth analysis of the commercial landscape for this compound, including availability, pricing structures, and crucial quality control protocols. It is designed to empower researchers and drug development professionals to confidently source high-quality material and independently verify its specifications.

Introduction to this compound: The Deuterated Advantage

Triphenylphosphine ((C₆H₅)₃P) is a cornerstone of synthetic chemistry, renowned for its roles in the Wittig reaction, Mitsunobu reaction, and as a stabilizing ligand for transition metal catalysts.[1][2] The substitution of all 15 aromatic protons with deuterium atoms to create this compound (CAS No: 24762-44-5) does not significantly alter its bulk chemical reactivity but provides a powerful analytical tool.[] The C-D bond is stronger than the C-H bond, which can introduce a kinetic isotope effect, slowing reactions where C-H bond cleavage is rate-determining. More commonly, its value is as a "silent" analogue in ¹H NMR spectroscopy or as a distinct mass-shifted internal standard in mass spectrometry.

Key Physicochemical Properties:

  • Molecular Formula: C₁₈D₁₅P[4]

  • Molecular Weight: Approximately 277.38 g/mol [4]

  • Appearance: White to off-white crystalline powder or solid[]

  • Melting Point: 79-81 °C (literature)[]

  • Solubility: Soluble in many organic solvents like chloroform and hexanes, but insoluble in water.[][5]

Commercial Availability and Supplier Landscape

This compound is a specialty chemical available from a select group of suppliers that focus on stable isotopes and research chemicals. Availability is typically in research quantities, from milligrams to several grams. For larger, bulk quantities, inquiries for custom synthesis or packaging are often necessary.

Below is a summary of prominent commercial suppliers. Researchers should always verify current stock and specifications directly with the supplier.

SupplierProduct Number(s)Typical Isotopic PurityTypical Chemical Purity
Sigma-Aldrich (Merck) 338761, 616990≥98 atom % D99% (CP)
Santa Cruz Biotechnology sc-229555Not specifiedNot specified
BOC Sciences 24762-44-598% atom DNot specified

Table 1: A summary of representative commercial suppliers for this compound. Specifications are based on publicly available data and should be confirmed with a lot-specific Certificate of Analysis.[][4]

Sourcing Strategy and Quality Verification Workflow

A systematic approach is crucial when sourcing high-purity isotopically labeled compounds. The initial supplier survey should always be followed by a rigorous evaluation of the Certificate of Analysis (CoA) and, ideally, in-house verification of the material upon receipt.

cluster_sourcing Sourcing Phase cluster_verification In-House Verification Phase Identify Need Identify Need Search Suppliers Search Suppliers Identify Need->Search Suppliers Define specs Request CoA Request CoA Search Suppliers->Request CoA Shortlist Evaluate CoA Evaluate CoA Request CoA->Evaluate CoA Review data Purchase Purchase Evaluate CoA->Purchase Meets criteria Internal QC Internal QC Purchase->Internal QC Upon receipt Accept/Reject Accept/Reject Internal QC->Accept/Reject Compare to CoA

Caption: Logical workflow for sourcing and qualifying this compound.

Pricing Analysis: Understanding the Cost of Deuteration

The price of this compound is substantially higher than its non-deuterated counterpart due to the complex and costly manufacturing process.

Factors Influencing Price:

  • Cost of Deuterated Starting Materials: The synthesis requires a perdeuterated phenyl source (e.g., bromobenzene-d5), which is itself a specialty chemical.

  • Multi-Step Synthesis: The synthetic routes are often more involved than for the standard compound.[6][7]

  • Isotopic Enrichment: Achieving high atom % D (≥98%) requires precise control and potentially costly purification steps.

  • Purification and Quality Control: Extensive analytical testing (NMR, MS) is required to certify the final product, adding to the overhead.

Representative Pricing:

ProductSupplierCatalog NumberQuantityList Price (USD)
This compound Sigma-Aldrich3387611 g$151.00
Triphenylphosphine (non-deuterated) Chem-Impex001171 kg$95.00

Table 2: A comparative pricing example illustrating the significant cost premium for the deuterated analogue. Prices are subject to change and may vary by region and institution.[8]

Quality Specifications and Analytical Characterization

A thorough evaluation of the supplier's Certificate of Analysis is the first line of defense in ensuring quality. However, independent verification provides the highest level of confidence. The key parameters to assess are chemical purity, isotopic enrichment, and the presence of common impurities.

Key Impurities

The most common impurity is Triphenylphosphine oxide-d15 , formed by the oxidation of the phosphine.[9] Its presence can be readily detected by ³¹P NMR spectroscopy. Residual non-deuterated or partially deuterated species are also potential impurities that can be assessed by ¹H NMR and Mass Spectrometry.

Analytical Verification Workflow

cluster_nmr NMR Analysis cluster_ms Mass Spec Analysis Sample Sample NMR NMR Sample->NMR Dissolve in CDCl₃ MS MS Sample->MS Direct Infusion or GC-MS 1H_NMR 1H_NMR NMR->1H_NMR Check proton signals 31P_NMR 31P_NMR NMR->31P_NMR Check purity/oxidation Check_Mass Check_Mass MS->Check_Mass Confirm M+15 shift Data_Interpretation Data_Interpretation 1H_NMR->Data_Interpretation 31P_NMR->Data_Interpretation Check_Mass->Data_Interpretation Verify isotopic pattern Final_Report Final_Report Data_Interpretation->Final_Report

Sources

Introduction: The Significance of Deuterated Compounds in Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Deuterium Labeling Efficiency in Triphenylphosphine-d15 Synthesis

Deuterated compounds, where hydrogen atoms are strategically replaced by their heavier isotope, deuterium, are indispensable tools in modern science.[1][2] This isotopic substitution, while minimally altering the chemical properties of a molecule, introduces a significant mass change that is detectable by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This unique characteristic makes deuterated molecules invaluable as internal standards for quantitative mass spectrometry, for elucidating reaction mechanisms, and for studying metabolic pathways.[3][4][5] Furthermore, the replacement of hydrogen with deuterium can alter the rate of metabolic processes, a phenomenon known as the "kinetic isotope effect," which is leveraged in drug development to improve the pharmacokinetic profiles (ADME properties) of active pharmaceutical ingredients (APIs).[1]

Triphenylphosphine (PPh₃) is a ubiquitous reagent and ligand in organic chemistry, pivotal in reactions like the Wittig, Staudinger, and Mitsunobu reactions, and as a ligand in transition metal catalysis.[6] Its deuterated analogue, this compound (P(C₆D₅)₃), serves as a critical tool for mechanistic studies where tracking the fate of the phosphine ligand is essential. Achieving high isotopic purity is paramount, as the presence of lighter isotopologues can complicate the interpretation of experimental data. This guide provides a detailed examination of the synthesis of this compound, focusing on the critical factors that govern deuterium labeling efficiency and the analytical methods required for its validation.

Primary Synthetic Route: The Grignard Reaction

The most common and reliable method for synthesizing this compound is the Grignard reaction.[6][7][8] This route involves the reaction of phosphorus trichloride (PCl₃) with a deuterated Grignard reagent, phenyl-d5-magnesium bromide (C₆D₅MgBr). The overall efficiency of deuterium incorporation in the final product is fundamentally dependent on two key stages: the isotopic purity of the starting materials and the precise control of the reaction conditions to prevent isotopic dilution.

Core Reactants and Their Impact on Isotopic Purity
  • Bromobenzene-d5 (C₆D₅Br): The Deuterium Source The synthesis begins with a highly deuterated aromatic precursor. Bromobenzene-d5 is the most common starting material, and its isotopic purity directly dictates the maximum possible labeling efficiency of the final this compound.[9][10] Commercial suppliers typically offer bromobenzene-d5 with isotopic purities of 99% atom D or higher.[9] It is often synthesized from benzene-d6, ensuring a high level of deuterium incorporation from the outset.[11] For researchers, it is crucial to start with the highest purity C₆D₅Br available, as any protio-bromobenzene (C₆H₅Br) present will inevitably lead to the formation of undesired, lighter isotopologues of triphenylphosphine.

  • Phosphorus Trichloride (PCl₃): The Electrophilic Core PCl₃ serves as the phosphorus source. While not a source of deuterium, its purity is critical for achieving a high chemical yield. The reaction stoichiometry requires three equivalents of the Grignard reagent for every one equivalent of PCl₃.[12]

Mechanistic Pathway and Control Points

The reaction proceeds via a series of sequential nucleophilic substitutions. The deuterated phenyl group from the Grignard reagent acts as a potent nucleophile, attacking the electrophilic phosphorus atom of PCl₃ and displacing a chloride ion.[13] This process repeats two more times to yield the fully substituted this compound.

3 C₆D₅MgBr + PCl₃ → P(C₆D₅)₃ + 3 MgBrCl

The key to preserving isotopic integrity lies in preventing the Grignard reagent from reacting with any source of protons.

// Invisible edges for layout Intermediate1 -> Grignard2 [style=invis]; Intermediate2 -> Grignard3 [style=invis]; } } Caption: Sequential nucleophilic substitution of chloride on PCl₃ by the phenyl-d5 Grignard reagent.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to maximize deuterium labeling efficiency. Each stage includes considerations for maintaining an inert and anhydrous environment, which is the cornerstone of a successful synthesis.

// Nodes Start [label="Start:\nBromobenzene-d5 &\nMagnesium Turnings", fillcolor="#F1F3F4", fontcolor="#202124"]; Grignard [label="1. Grignard Formation\n(Anhydrous Ether)\nC₆D₅MgBr Synthesis", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="2. Reaction with PCl₃\n(Controlled Addition at 0°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="3. Quenching & Extraction\n(Aq. NH₄Cl, Organic Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="4. Purification\n(Recrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="5. Analytical Validation\n(NMR & MS)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="Final Product:\nP(C₆D₅)₃", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Grignard; Grignard -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Analysis; Analysis -> End; } } Caption: Experimental workflow for the synthesis and validation of this compound.

Step 1: Preparation of Phenyl-d5-magnesium Bromide
  • Causality: This is the most critical step where isotopic integrity can be compromised. Grignard reagents are extremely strong bases and will react readily with any protic source, such as water or alcohols.[14] Such a reaction would quench the deuterated reagent (C₆D₅MgBr) to form benzene-d5 (C₆D₅H), reducing the yield and potentially introducing sources of protons.

  • Protocol:

    • All glassware must be oven-dried at >120°C for several hours and cooled under a stream of dry nitrogen or argon.

    • To a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[15]

    • In the dropping funnel, prepare a solution of bromobenzene-d5 in anhydrous diethyl ether or tetrahydrofuran (THF). The solvent must be strictly anhydrous.

    • Add a small portion of the bromobenzene-d5 solution to the magnesium. The reaction is initiated when the iodine color fades and gentle bubbling or cloudiness is observed.[15]

    • Once initiated, add the remaining bromobenzene-d5 solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the gray-to-brown mixture until most of the magnesium has been consumed.

Step 2: Reaction with Phosphorus Trichloride
  • Causality: This reaction is highly exothermic. Slow, controlled addition of the PCl₃ at reduced temperature is essential to prevent side reactions and ensure a high yield of the desired product.

  • Protocol:

    • Cool the freshly prepared Grignard reagent in an ice bath to 0°C.

    • Prepare a solution of phosphorus trichloride in anhydrous ether or THF in a separate, dry dropping funnel.

    • Add the PCl₃ solution dropwise to the stirred Grignard reagent. A white precipitate of magnesium salts (MgBrCl) will form.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for an additional 1-2 hours to ensure the reaction goes to completion.

Step 3: Workup and Purification
  • Causality: The workup is designed to quench any unreacted Grignard reagent and dissolve the magnesium salts. A saturated aqueous solution of ammonium chloride is preferred over water or dilute acid to minimize the risk of creating a strongly acidic environment that could potentially promote H/D back-exchange on any activated aromatic species, although this risk is low for stable aryl C-D bonds.[16]

  • Protocol:

    • Cool the reaction mixture again in an ice bath.

    • Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

    • Transfer the mixture to a separatory funnel, add more ether if necessary, and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent like hot ethanol or hexanes to obtain pure, crystalline this compound.

Analytical Validation: Quantifying Deuterium Labeling Efficiency

Rigorous analytical characterization is non-negotiable to confirm both the chemical identity and the isotopic purity of the synthesized this compound.[3] A combination of NMR spectroscopy and mass spectrometry provides a complete picture of the product's quality.[17]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is the definitive technique for determining isotopic enrichment.[18][19] It separates and quantifies the different isotopologues based on their mass-to-charge ratio.

  • Methodology: A sample is analyzed by ESI-HRMS or GC-MS.[18][20] The resulting spectrum will show a cluster of peaks corresponding to the molecular ion [M+H]⁺.

  • Data Interpretation: The relative abundance of each isotopologue is measured. For a successful synthesis, the peak corresponding to the fully deuterated species (d15) should be the base peak, with very low abundances for the d14, d13, and lighter species. The isotopic purity (atom % D) is calculated from this distribution.

IsotopologueFormulaExpected Monoisotopic Mass (Da)Description
d15 (Target) C₁₈D₁₅P277.1843Fully deuterated product.
d14C₁₈HD₁₄P276.1780Contains one protium atom.
d13C₁₈H₂D₁₃P275.1717Contains two protium atoms.
d0 (Unlabeled)C₁₈H₁₅P262.0884Fully protiated triphenylphosphine.

Caption: Table of expected masses for this compound and its lighter isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides structural confirmation and complementary information on deuterium incorporation.

  • ¹H NMR: For a highly enriched sample, the aromatic region of the proton NMR spectrum should show only very weak residual signals.[21] The degree of deuteration can be quantified by integrating these residual proton signals against a known internal standard.[17]

  • ²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A successful synthesis will show a strong signal in the aromatic region of the ²H NMR spectrum, confirming the presence and location of the deuterium atoms.[22][23] While less sensitive than ¹H NMR, it provides unambiguous proof of deuteration.[24]

  • ³¹P NMR: Phosphorus NMR is used to confirm the formation of the triphenylphosphine structure. A single peak around -5 ppm (in CDCl₃) is characteristic of triphenylphosphine.[25] This confirms the chemical conversion, irrespective of the isotopic composition.

Conclusion

Achieving high deuterium labeling efficiency in the synthesis of this compound is a direct function of meticulous experimental practice. The process is critically dependent on the isotopic purity of the bromobenzene-d5 starting material and the rigorous maintenance of anhydrous conditions throughout the Grignard reaction to prevent isotopic dilution. The combination of a well-controlled synthesis and a robust analytical validation workflow, employing both high-resolution mass spectrometry and multinuclear NMR, is essential for producing and verifying high-purity this compound. This ensures that researchers and drug development professionals have a reliable tool for their advanced studies, confident in the isotopic integrity of the material.

References

  • CN102627668A - Preparation method of triphenylphosphine - Google P
  • Synthesis of triphenylphosphine and its industrial preparation methods - BDMAEE. (URL: [Link])

  • Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed. (URL: [Link])

  • SYNTHESIS AND REACTIONS OF TRIPHENYLPHOSPHINE-O- BENZOPHENONIMINE AND DERIVATIVES - INIS-IAEA. (URL: [Link])

  • Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. (URL: [Link])

  • A method for quantitative determination of deuterium content in biological material - PubMed. (URL: [Link])

  • Phosphorus–nitrogen compounds. Part XXVII. The reaction of phenylmagnesium bromide with hexachlorocyclotriphosphazatriene - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). (URL: [Link])

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. (URL: [Link])

  • Synthesis of bromobenzene: 64 - The Royal Society of Chemistry. (URL: [Link])

  • DE19532310A1 - Process for the preparation of triphenylphosphine - Google P
  • Is there any review on analytical methods to determine the degree of deuterium/hydrogen exchange? | ResearchGate. (URL: [Link])

  • Mechanism for the reaction between phosphorus trichloride and phenyl magnesium chloride - Filo. (URL: [Link])

  • Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry) - Study Mind. (URL: [Link])

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing). (URL: [Link])

  • The synthesis of deuteriated tri‐tert‐butyl phosphine - ResearchGate. (URL: [Link])

  • Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds - Macmillan Group - Princeton University. (URL: [Link])

  • Phenylmagnesium bromide - Wikipedia. (URL: [Link])

  • Hydrogen (Proton, Deuterium and Tritium) NMR. (URL: [Link])

  • The synthesis of deuteriated tri-tert-butyl phosphine - PubMed. (URL: [Link])

  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. (URL: [Link])

  • Formation of phosphorus trichloride from phosphorus and chlorine - Endress+Hauser. (URL: [Link])

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - MDPI. (URL: [Link])

  • Deuterium Labelling in NMR Structural Analysis of Larger Proteins - PubMed. (URL: [Link])

  • Triphenylphosphine Synthesis? - Powered by XMB 1.9.11 - Sciencemadness.org. (URL: [Link])

  • 1 Chem 355 Jasperse Grignard Synthesis of Triphenylmethanol. (URL: [Link])

  • Evaluating the use of NMR for the determination of deuterium abundance in water. (URL: [Link])

  • How can I figure out the percentage of deuterium incorporation in product? - ResearchGate. (URL: [Link])

  • Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide - YouTube. (URL: [Link])

  • Limitations of Deuterium-Labelled Substrates for Quantifying NADPH Metabolism in Heterotrophic Arabidopsis Cell Cultures - MDPI. (URL: [Link])

  • Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry - ResearchGate. (URL: [Link])

  • Hydrogen/Deuterium Exchange Mass Spectrometry for Probing Higher Order Structure of Protein Therapeutics: Methodology and Applications - PMC - NIH. (URL: [Link])

  • Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds - PMC - NIH. (URL: [Link])

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Methodological & Application

Application Note: High-Sensitivity Quantification of Triphenylphosphine Impurity in Pharmaceutical Ingredients Using Triphenylphosphine-d15 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of residual triphenylphosphine (TPP) in active pharmaceutical ingredients (APIs). Triphenylphosphine is a ubiquitous reagent in organic synthesis, and its monitoring as a process-related impurity is critical for ensuring drug safety and quality.[1][2] The method employs a stable isotope-labeled (SIL) internal standard, triphenylphosphine-d15 (TPP-d15), which co-elutes with the analyte, providing superior accuracy and precision by correcting for matrix effects and variability in sample preparation and instrument response.[3][4] This guide provides a comprehensive overview of the analytical principles, a detailed step-by-step protocol, and method validation data according to regulatory guidelines.[5][6]

Introduction: The Challenge of Impurity Quantification

In pharmaceutical manufacturing, reagents used during synthesis must be controlled and monitored in the final API. Triphenylphosphine (TPP) is a common phosphine ligand and reagent used in numerous synthetic transformations, including the Wittig, Staudinger, and Mitsunobu reactions.[7] Residual TPP or its common byproduct, triphenylphosphine oxide (TPPO), can remain in the final product as process-related impurities.[8][9] Regulatory agencies require rigorous control of such impurities, necessitating sensitive and accurate analytical methods for their quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for trace-level quantification due to its high selectivity and sensitivity.[10][11] However, the accuracy of LC-MS/MS can be compromised by several factors, including sample loss during preparation, variability in injection volume, and matrix-induced ion suppression or enhancement.[3][12] The most effective way to mitigate these issues is through the use of a stable isotope-labeled internal standard.[13][14]

The Scientific Rationale: Why this compound is the Ideal Internal Standard

An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample. The analyte's signal is normalized to the IS signal, creating a response ratio that corrects for analytical variability.

For an IS to be effective, it must behave as similarly to the analyte as possible. A stable isotope-labeled (SIL) internal standard, where several atoms (typically hydrogen) are replaced with a heavier stable isotope (like deuterium), is the perfect candidate.[15][16]

Key Advantages of TPP-d15 as an Internal Standard:

  • Identical Chemical Properties: TPP-d15 is chemically identical to TPP. This ensures it has the same extraction recovery, chromatographic retention time, and ionization efficiency.[14][17] Any physical loss or matrix effect experienced by the TPP analyte will be mirrored by the TPP-d15 internal standard.

  • Co-elution: TPP and TPP-d15 will exit the LC column at the same time, ensuring that they experience the same matrix effects and ionization conditions in the MS source at that specific time point.[3]

  • Mass Differentiation: Despite their chemical similarity, TPP and TPP-d15 are easily distinguished by the mass spectrometer due to the +15 Dalton mass difference. This allows for simultaneous but independent monitoring.

The diagram below illustrates how a SIL IS corrects for analytical variability. In the uncorrected workflow, sample loss leads to an inaccurate result. In the corrected workflow, the SIL IS experiences the same loss, keeping the analyte-to-IS ratio constant and yielding an accurate result.

Figure 1: Principle of SIL Internal Standard Correction cluster_0 Uncorrected Workflow (No IS) cluster_1 Corrected Workflow (with SIL IS) A0 Sample with 100 units Analyte A1 Sample Prep (50% Loss) A0->A1 A2 LC-MS/MS Analysis A1->A2 A3 Result: 50 units (Inaccurate) A2->A3 B0 Sample with 100 units Analyte + 100 units TPP-d15 IS Ratio = 1.0 B1 Sample Prep (50% Loss) B0->B1 B2 50 units Analyte + 50 units TPP-d15 IS Ratio = 1.0 B1->B2 B3 LC-MS/MS Analysis B2->B3 B4 Result: Ratio = 1.0 -> 100 units (Accurate) B3->B4

Caption: Principle of SIL Internal Standard Correction.

Experimental Protocol

This protocol outlines the validated method for quantifying TPP in an API matrix.

Materials and Reagents
  • Analyte: Triphenylphosphine (TPP), ≥99% purity

  • Internal Standard: this compound (TPP-d15), ≥98% purity, 99 atom % D

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade)

  • Reagents: Formic Acid (LC-MS Grade)

  • API Matrix: Blank API (confirmed to have no detectable TPP)

Preparation of Solutions
  • TPP Stock Solution (1 mg/mL): Accurately weigh 10 mg of TPP and dissolve in 10 mL of Acetonitrile.

  • TPP-d15 Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of TPP-d15 and dissolve in 10 mL of Acetonitrile.

  • TPP-d15 Working Internal Standard Solution (100 ng/mL): Perform serial dilutions of the TPP-d15 stock solution in 50:50 Acetonitrile:Water. This working solution will be used to spike all samples.

Preparation of Calibration Curve and QC Samples
  • Prepare a series of working TPP solutions by diluting the TPP stock solution.

  • In separate vials, combine the TPP working solutions, the blank API matrix (e.g., 10 mg/mL), and the TPP-d15 working IS solution.

  • The final calibration standards should range from 0.5 ng/mL to 500 ng/mL of TPP.

  • Prepare QC samples at low, medium, and high concentrations (e.g., 1.5, 75, and 400 ng/mL) in the same manner.

Sample Preparation
  • Accurately weigh 10 mg of the test API into a 1.5 mL microcentrifuge tube.

  • Add 500 µL of the TPP-d15 Working IS Solution (100 ng/mL).

  • Add 500 µL of Acetonitrile to bring the final volume to 1 mL.

  • Vortex for 1 minute to dissolve the API.

  • Centrifuge at 13,000 rpm for 5 minutes to pellet any insoluble material.

  • Transfer the supernatant to an HPLC vial for analysis.

The entire analytical workflow is summarized in the diagram below.

prep_stocks Prepare Stock Solutions (TPP & TPP-d15) prep_cal_qc Prepare Calibration (CAL) & Quality Control (QC) Samples prep_stocks->prep_cal_qc analysis LC-MS/MS Analysis (MRM Mode) prep_cal_qc->analysis weigh_api Weigh API Sample (10 mg) add_is Spike with Working IS (TPP-d15, 100 ng/mL) weigh_api->add_is dissolve Dissolve in Solvent add_is->dissolve centrifuge Centrifuge dissolve->centrifuge transfer Transfer to HPLC Vial centrifuge->transfer transfer->analysis data_proc Data Processing (Integrate & Quantify) analysis->data_proc report Generate Report data_proc->report

Caption: Overall experimental workflow.

LC-MS/MS Instrument Parameters
LC Parameters Condition
System Agilent 1290 Infinity II LC or equivalent[10]
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Table 1: Liquid Chromatography Conditions

LC Gradient
Time (min) %B
0.010
0.510
3.095
4.095
4.110
5.010

Table 2: LC Gradient Elution Program

MS Parameters Setting
System Agilent 6495 Triple Quadrupole or equivalent[10]
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 300 °C
Gas Flow 14 L/min
Nebulizer Pressure 35 psi
Capillary Voltage 3500 V

Table 3: Mass Spectrometry Source Conditions

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Role
TPP263.1183.125Quantifier
TPP263.1108.140Qualifier
TPP-d15278.2194.125Internal Standard

Table 4: Multiple Reaction Monitoring (MRM) Transitions

Method Validation Results

The method was validated following the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance.[5][6]

  • Specificity: No interfering peaks were observed at the retention time of TPP or TPP-d15 in blank matrix samples.

  • Linearity: The calibration curve was linear over the range of 0.5 to 500 ng/mL, with a coefficient of determination (r²) > 0.998.

Nominal Conc. (ng/mL) Calculated Conc. (ng/mL) Accuracy (%)
0.50.4896.0
1.01.05105.0
5.05.11102.2
2524.598.0
10099.199.1
250254101.6
50049799.4

Table 5: Calibration Curve Performance

  • Precision and Accuracy: The intra- and inter-day precision (%CV) and accuracy (%Bias) were evaluated at three QC levels. All results were within the acceptance criteria of ±15% (±20% at the LLOQ).

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) (n=6) Intra-day Accuracy (%Bias) (n=6) Inter-day Precision (%CV) (n=18) Inter-day Accuracy (%Bias) (n=18)
LQC1.55.8+4.17.2+5.3
MQC753.1+1.54.5+2.8
HQC4002.5-0.83.9-1.2

Table 6: Precision and Accuracy of Quality Control Samples

  • Limit of Quantitation (LOQ): The LOQ was established at 0.5 ng/mL, with a signal-to-noise ratio >10 and acceptable precision and accuracy.

Conclusion

This application note details a highly selective, sensitive, and robust LC-MS/MS method for the quantification of triphenylphosphine in API samples. The use of this compound as a stable isotope-labeled internal standard is fundamental to the method's success, ensuring high accuracy and precision by compensating for matrix effects and procedural variability.[11][12] The method has been thoroughly validated and is suitable for routine use in quality control laboratories for the monitoring of process-related impurities in drug development and manufacturing.

References

  • Integrated Analysis of High Resolution GC-MS Data Using Hard and Soft Ionization to Identify Trace Impurities. (n.d.). AWS.
  • Detection of triphenyl phosphine oxide (TPPO; a) and comparison with... (n.d.). ResearchGate. [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (2013). National Institutes of Health (NIH). [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2024). ResolveMass Laboratories Inc. [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2014). South American Journal of Clinical Research. [Link]

  • Triphenylphosphine oxide - analysis. (n.d.). Analytice. [Link]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in Ranitidine Drug Substance and. (2019). FDA. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017). Crimson Publishers. [Link]

  • Determination of triphenylphosphine oxide in active pharmaceutical ingredients by hollow-fiber liquid-phase microextraction followed by reversed-phase liquid chromatography. (2006). PubMed. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2024). ResolveMass Laboratories Inc. [Link]

  • synthesis of triphenylphosphine and its industrial preparation methods. (2024). BDMAEE. [Link]

  • Improving the triphenylphosphine/triphenylphosphine oxide (TPP/TPPO)‐based method for the absolute and accurate quantification. (2022). Agritrop. [Link]

  • Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. (n.d.). Baijiahao. [Link]

  • Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. (2018). ResearchGate. [Link]

  • Help with triphenylphosphine (oxide) contamination on LCMS column. (2012). Reddit. [Link]

  • Synthetic Applications of Triphenylphosphine. (2011). ResearchGate. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2024). YouTube. [Link]

  • Fast and Sensitive Pharmacokinetic Assessment Using an Agilent LC/MS Triple Quadrupole System. (2017). Agilent Technologies. [Link]

  • "Stable Labeled Isotopes as Internal Standards: A Critical Review". (2017). ResearchGate. [Link]

  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (2022). Indian Journal of Pharmaceutical Education and Research. [Link]

  • TRIPHENYLPHOSPHINE. (n.d.). Ataman Kimya. [Link]

  • Method Development for Simultaneous Determination of 41 Pesticides in Rice Using LC-MS/MS Technique and Its Application for the Analysis of 60 Rice Samples Collected from Tehran Market. (2016). National Institutes of Health (NIH). [Link]

  • Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions. (2019). National Institutes of Health (NIH). [Link]

  • Guidelines for the Validation of Chemical Methods for the Foods Program. (2019). FDA. [Link]

  • Deuterated Standards for LC-MS Analysis. (2024). ResolveMass Laboratories Inc. [Link]

Sources

Application Note & Protocol: Preparation of High-Purity Triphenylphosphine-d15 Stock Solutions for Analytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Triphenylphosphine-d15 in Modern Analytics

This compound (TPP-d15), a deuterated analogue of triphenylphosphine, serves as a critical internal standard in quantitative analytical methodologies, most notably in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The substitution of all 15 aromatic hydrogen atoms with deuterium results in a mass shift of +15 amu, allowing it to be distinguished from its unlabeled counterpart by the mass spectrometer. As a stable isotope-labeled (SIL) internal standard, TPP-d15 co-elutes with the analyte and experiences similar ionization and matrix effects, providing a robust method for correcting analytical variability and ensuring high accuracy in quantification.[1][2]

The fidelity of any quantitative analysis, however, is fundamentally dependent on the accuracy of its standards. An improperly prepared stock solution can introduce significant systematic error, invalidating experimental results. This guide provides a comprehensive, field-proven protocol for the preparation, storage, and quality control of TPP-d15 stock solutions, grounded in chemical principles to ensure maximum accuracy and reproducibility.

Foundational Principles & Pre-Protocol Considerations

A successful protocol begins long before the first measurement is made. Understanding the chemical nature of TPP-d15 and establishing a controlled environment are paramount.

Physicochemical Properties of this compound

Understanding the properties of TPP-d15 is essential for its proper handling and for selecting an appropriate solvent. It is a solid at room temperature and, like its non-deuterated form, is susceptible to oxidation.

PropertyValueSource(s)
Molecular Formula C₁₈D₁₅P
Molecular Weight 277.38 g/mol [3]
Appearance White to off-white solid/powder
Melting Point 79-81 °C[3]
Boiling Point 377 °C[3]
Purity (Typical) ≥98 atom % D; ≥99% Chemical Purity[3][4]
Solubility Soluble in chloroform, hexanes, ethers, toluene, acetone. Insoluble in water.[5][6]
The Imperative of Purity & Stability

The primary contaminant of concern is This compound oxide , the product of atmospheric oxidation. The presence of this oxide can compromise the accuracy of the stock solution's concentration. Therefore, all handling steps must be designed to minimize exposure to atmospheric oxygen. The use of an inert atmosphere (e.g., argon or dry nitrogen) is strongly recommended, especially for long-term storage.[7]

Safety First: Hazard Mitigation

Triphenylphosphine is a hazardous chemical. The deuterated form should be handled with the same level of caution.

  • Hazards : Harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and may cause damage to the central and peripheral nervous systems through prolonged or repeated exposure.[3][8][9]

  • Engineering Controls : All work must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical safety goggles, and a lab coat. Avoid inhaling the powder by handling it carefully.[8][9]

Strategic Selection of Materials

The accuracy of a stock solution is a direct function of the quality of the materials and equipment used in its preparation.

Solvent Selection

The choice of solvent is dictated by the intended analytical application and the solubility of TPP-d15. The solvent must be of high purity (e.g., HPLC or LC-MS grade) to avoid introducing contaminants.

SolventKey Considerations
Acetonitrile Excellent choice for LC-MS applications due to its common use in mobile phases and good UV transparency.
Chloroform High solubility for TPP-d15.[5][10] However, it can decompose to form acidic impurities and may not be ideal for all LC-MS systems.[11]
Toluene / Xylene Good solvents for TPP, but their higher boiling points can make solvent removal difficult if required.[6] Primarily used for GC applications.
Ethyl Acetate A less toxic alternative with good solvating power. Compatible with many chromatographic systems.

Diagram: Solvent Selection Decision Workflow This diagram outlines the logical process for choosing the most appropriate solvent for your TPP-d15 stock solution.

G start Start: Define Application app_type Analytical Method? start->app_type lcms LC-MS / UPLC-MS app_type->lcms LC gcms GC-MS app_type->gcms GC other Other (e.g., NMR) app_type->other Other lcms_solvent Choose mobile phase compatible solvent: Acetonitrile or Ethyl Acetate lcms->lcms_solvent gcms_solvent Choose volatile solvent: Toluene or Ethyl Acetate gcms->gcms_solvent other_solvent Choose deuterated solvent if required, else Chloroform or Toluene other->other_solvent

Caption: Decision tree for selecting an appropriate solvent.

Required Equipment and Reagents
  • This compound : High isotopic and chemical purity (≥98 atom % D, ≥99% CP).

  • Solvent : HPLC or LC-MS grade, selected based on the criteria above.

  • Analytical Balance : Calibrated, with a readability of at least 0.1 mg.

  • Volumetric Flasks : Class A, of appropriate volume (e.g., 10 mL, 25 mL).[12]

  • Glassware : Beakers, funnels, and Pasteur pipettes. All glassware should be scrupulously cleaned and dried in an oven at >100 °C for several hours to remove residual moisture.[13]

  • Syringes/Pipettes : For solvent transfer.

  • Storage Vials : Amber glass vials with PTFE-lined screw caps.

  • Inert Gas : Argon or dry nitrogen with a delivery system (e.g., Schlenk line or glove box).

Detailed Protocol for Stock Solution Preparation (Target: 1 mg/mL)

This protocol details the preparation of a 10 mL stock solution. The principles can be scaled to other volumes as needed. Preparing solutions in larger batches can improve accuracy and reproducibility between experiments.[12][14]

Diagram: Stock Solution Preparation Workflow

G cluster_prep Preparation cluster_dissolve Dissolution cluster_finalize Finalization & Storage weigh 1. Weigh TPP-d15 (approx. 10 mg) record 2. Record Exact Mass weigh->record transfer 3. Transfer to 10 mL Volumetric Flask record->transfer add_solvent 4. Add ~5 mL Solvent transfer->add_solvent dissolve 5. Sonicate/Vortex to Dissolve add_solvent->dissolve dilute 6. Dilute to Volume (10 mL) dissolve->dilute mix 7. Invert to Mix dilute->mix calculate 8. Calculate Final Concentration mix->calculate store 9. Transfer to Amber Vial, Purge with Inert Gas, Store at 4°C calculate->store

Caption: High-level workflow for TPP-d15 stock preparation.

Workspace Preparation
  • Clean and dry all necessary glassware in an oven and allow it to cool to room temperature in a desiccator or under a stream of inert gas.[13]

  • Set up the workspace in a chemical fume hood. If available, prepare the solution in a glove box with an inert atmosphere.

Gravimetric Measurement
  • Place a clean, dry weighing vessel (e.g., a glassine weighing paper or a small beaker) on the analytical balance and tare it.

  • Carefully weigh approximately 10 mg of this compound. It is not necessary to weigh exactly 10.00 mg. Instead, aim for a value close to it and record the actual mass with the highest precision possible (e.g., 10.21 mg).[12] This practice is more accurate than trying to hit an exact target weight.[12][15]

Dissolution and Dilution
  • Carefully transfer the weighed TPP-d15 into a 10 mL Class A volumetric flask using a powder funnel.

  • Rinse the weighing vessel and funnel with small aliquots of the chosen solvent (e.g., acetonitrile), ensuring all of the powder is transferred into the flask.

  • Add solvent to the flask until it is about half-full.

  • Swirl the flask gently, or use a vortex mixer or sonicator, until the TPP-d15 is completely dissolved. Visually inspect to ensure no solid particles remain.[16]

  • Once dissolved, carefully add more solvent until the bottom of the meniscus is precisely on the calibration mark of the flask. Use a Pasteur pipette for the final additions to avoid overshooting the mark.

  • Cap the flask and invert it 15-20 times to ensure the solution is thoroughly mixed and homogenous.

Concentration Calculation

Calculate the exact concentration of the stock solution using the actual mass weighed.

  • Formula : Concentration (mg/mL) = Mass of TPP-d15 (mg) / Volume of Flask (mL)

  • Example : If you weighed 10.21 mg and dissolved it in a 10.00 mL volumetric flask:

    • Concentration = 10.21 mg / 10.00 mL = 1.021 mg/mL

Quality Control, Storage, and Stability

Proper storage is crucial to maintain the integrity of the stock solution until its use.

Storage and Handling
  • Immediately transfer the prepared stock solution into a clean, labeled, amber glass vial with a PTFE-lined cap. The label should include the compound name (this compound), the exact concentration, the solvent used, the preparation date, and the preparer's initials.

  • Before sealing the vial, gently flush the headspace with an inert gas (argon or dry nitrogen) to displace atmospheric oxygen.

  • Store the vial in a refrigerator at 2-8 °C.[17][18] When removing the vial for use, allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Stability and Degradation

Under these storage conditions, the stock solution is expected to be stable for at least 6-12 months. The primary degradation pathway is the oxidation of the phosphorus (III) center to a phosphorus (V) oxide.

Diagram: TPP-d15 Oxidation Pathway

G TPP_d15 This compound (P center is P(III)) TPPO_d15 This compound Oxide (P center is P(V)) TPP_d15->TPPO_d15 [O] Atmospheric O₂, light

Caption: Oxidation of TPP-d15 to its oxide impurity.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Solid will not dissolve 1. Insufficient solvent volume.2. Inappropriate solvent choice.3. Low solvent purity (contains water).1. Ensure the solid is in at least half the final solvent volume before assessing solubility.2. Verify the solvent choice against the solubility table.3. Use fresh, high-purity, anhydrous solvent.
Precipitate forms upon refrigeration The solution is supersaturated at the storage temperature.1. Prepare a more dilute stock solution.2. Choose a different solvent with higher solubility at lower temperatures.3. Allow the solution to fully warm to room temperature and redissolve completely before use.
Inconsistent analytical results 1. Inaccurate initial weighing.2. Incomplete dissolution or mixing.3. Solution degradation (oxidation).4. Solvent evaporation from a poorly sealed vial.1. Review weighing technique and balance calibration.2. Ensure the solution is visually homogenous before use.3. Prepare a fresh stock solution.4. Use high-quality vials with PTFE-lined caps; check the seal.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Triphenylphosphine. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • BDMAEE. (2025). synthesis of triphenylphosphine and its industrial preparation methods. Retrieved from [Link]

  • myadlm.org. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Retrieved from [Link]

  • Google Patents. (n.d.). US4249023A - Process for manufacturing triphenylphosphine.
  • Chemistry Stack Exchange. (2014). What is the procedure to create stock solutions?. Retrieved from [Link]

  • Oreate AI. (2026). Chemical Properties, Applications, and Safety Guidelines of Triphenylphosphine. Retrieved from [Link]

  • ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2017). What is the storage conditions and protocol for deuterated standards of organic compounds?. Retrieved from [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • Google Patents. (n.d.). CN102627668A - Preparation method of triphenylphosphine.
  • PMC Organometallix. (n.d.). Triphenyl Phosphine (TPP). Retrieved from [Link]

  • Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. Retrieved from [Link]

  • PubMed. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Retrieved from [Link]

  • Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions?. Retrieved from [Link]

  • Google Patents. (n.d.). DE19532310A1 - Process for the preparation of triphenylphosphine.
  • Ataman Kimya. (n.d.). TRIPHENYLPHOSPHINE. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of Triphenylphosphine and its Metabolites in Environmental Matrices using Triphenylphosphine-d15 Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Environmental Analysis

Triphenylphosphine (TPP) is a widely used organophosphorus compound in industrial synthesis, catalysis, and as a ligand in organometallic chemistry.[1] Its release into the environment, and the subsequent formation of its persistent and more polar metabolite, Triphenylphosphine Oxide (TPPO), are of increasing concern.[2] Accurate quantification of these compounds in complex environmental matrices such as water and soil is essential for risk assessment and regulatory compliance.

Traditional analytical methods can be hampered by matrix effects (ion suppression or enhancement) and incomplete analyte recovery during sample preparation, leading to inaccurate quantification. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for overcoming these challenges.[3] By introducing a known quantity of a stable, isotopically labeled version of the analyte—in this case, Triphenylphosphine-d15—at the earliest stage of sample preparation, it acts as an ideal internal standard.[4] Since the labeled standard (this compound) and the native analyte (Triphenylphosphine) have nearly identical chemical and physical properties, they behave identically during extraction, cleanup, and chromatographic separation.[3] Any loss or variation affects both compounds equally. Quantification is based on the ratio of the native analyte to the labeled standard, providing highly accurate and precise results that are independent of sample recovery.[5]

This application note details a robust and validated protocol for the simultaneous quantification of Triphenylphosphine and Triphenylphosphine Oxide in water samples using this compound as an internal standard, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analyte and Internal Standard Profile

The selection of an appropriate internal standard is critical for the success of an IDMS method. This compound is the ideal choice as it co-elutes with native TPP and its deuterated oxide (TPPO-d15, formed in situ or added separately) co-elutes with native TPPO, but they are easily distinguished by their mass-to-charge (m/z) ratio in the mass spectrometer.

PropertyTriphenylphosphine (Analyte)This compound (Internal Standard)Triphenylphosphine Oxide (Metabolite)This compound Oxide (Metabolite IS)
Chemical Structure P(C₆H₅)₃P(C₆D₅)₃O=P(C₆H₅)₃O=P(C₆D₅)₃
CAS Number 603-35-024762-44-5791-28-654964-93-1
Molecular Formula C₁₈H₁₅PC₁₈D₁₅PC₁₈H₁₅OPC₁₈D₁₅OP
Molecular Weight 262.29 g/mol 277.38 g/mol 278.28 g/mol 293.38 g/mol
Melting Point 79-81 °C[1]79-81 °C[6]156-158 °C150-157 °C[7]
Solubility Soluble in organic solvents, insoluble in water.[1]Similar to TPPMore polar than TPPSimilar to TPPO

Visualized Experimental Workflow

The overall analytical process is designed for robustness and high throughput, minimizing potential points of error through the application of the isotope dilution principle from the outset.

workflow Figure 1: Isotope Dilution Workflow for TPP/TPPO Analysis cluster_prep Sample Preparation cluster_extraction Solid Phase Extraction (SPE) cluster_analysis Analysis cluster_data Data Processing Sample 1. Collect 500 mL Water Sample Spike 2. Spike with this compound Sample->Spike Acidify 3. Acidify to pH < 2 Spike->Acidify Condition 4. Condition SPE Cartridge Acidify->Condition Load 5. Load Sample Condition->Load Wash 6. Wash Cartridge Load->Wash Elute 7. Elute Analytes Wash->Elute Concentrate 8. Concentrate Eluate Elute->Concentrate Reconstitute 9. Reconstitute in Mobile Phase Concentrate->Reconstitute Inject 10. Inject into LC-MS/MS Reconstitute->Inject Acquire 11. Acquire Data (MRM Mode) Inject->Acquire Calculate 12. Calculate Native/Labeled Ratio Acquire->Calculate Quantify 13. Quantify Concentration Calculate->Quantify pathway Figure 2: Oxidation of TPP to TPPO TPP Triphenylphosphine (C₁₈H₁₅P) TPPO Triphenylphosphine Oxide (C₁₈H₁₅OP) TPP->TPPO Oxidation Oxidant [O] (Environmental Oxidants) Oxidant->TPPO

Sources

Triphenylphosphine-d15 as a derivatization agent for GC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Triphenylphosphine-d15 as a Derivatization Agent for the Quantitative Analysis of Hydroperoxides by GC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Hydroperoxide Analysis

Hydroperoxides are primary products of lipid peroxidation and can serve as important biomarkers for oxidative stress in biological systems. The accurate quantification of these species is crucial in various fields, including drug development, food science, and clinical diagnostics. However, the inherent thermal lability and low volatility of many hydroperoxides make their direct analysis by gas chromatography-mass spectrometry (GC-MS) challenging.[1] Derivatization is a common strategy to overcome these limitations by converting the analytes into more stable and volatile compounds suitable for GC-MS analysis.[2]

Triphenylphosphine (TPP) has been effectively used as a derivatization agent for the analysis of hydroperoxides.[3][4][5] It stoichiometrically reduces the hydroperoxide group (-OOH) to a more stable hydroxyl group (-OH), while being itself oxidized to triphenylphosphine oxide (TPPO).[3][4][5] The resulting hydroxylated analyte can then be readily analyzed by GC-MS.

This application note details a robust and highly sensitive method for the quantitative analysis of hydroperoxides using this compound (TPP-d15) as a derivatization agent and internal standard, followed by GC-MS analysis. The use of a deuterated internal standard is a cornerstone of modern quantitative mass spectrometry, offering superior accuracy and precision by correcting for variations in sample preparation and instrument response.

The Power of a Deuterated Internal Standard

In quantitative mass spectrometry, an ideal internal standard should have physicochemical properties nearly identical to the analyte of interest to ensure it behaves similarly during sample preparation, chromatography, and ionization. However, it must be distinguishable by the mass spectrometer. Deuterated internal standards, where some or all hydrogen atoms are replaced by deuterium, fulfill these criteria perfectly. They co-elute with the non-deuterated analyte but have a distinct, higher mass-to-charge ratio (m/z). This allows for the correction of analyte losses during sample processing and compensates for matrix effects that can suppress or enhance the analyte signal, leading to more accurate and precise quantification.

This compound, with all 15 hydrogen atoms on its three phenyl rings replaced by deuterium, serves as an excellent internal standard for the analysis of hydroperoxides. When a known amount of TPP-d15 is added to a sample, it reacts with the hydroperoxides in the same manner as any unlabeled TPP that might be used for derivatization. The resulting triphenylphosphine oxide-d15 (TPPO-d15) is then quantified alongside the derivatized analyte, allowing for highly accurate determination of the initial hydroperoxide concentration.

Mechanism of Derivatization

The derivatization of hydroperoxides with triphenylphosphine is a well-established reduction reaction. The phosphorus atom in TPP acts as a nucleophile, attacking the electrophilic oxygen of the hydroperoxide group. This leads to the formation of a transient phosphonium intermediate, which then rearranges to form the corresponding alcohol and the highly stable triphenylphosphine oxide.

Reaction Scheme:

R-OOH + P(C₆H₅)₃ → R-OH + O=P(C₆H₅)₃

  • R-OOH: The hydroperoxide analyte

  • P(C₆H₅)₃: Triphenylphosphine (derivatization agent)

  • R-OH: The stable alcohol derivative of the analyte

  • O=P(C₆H₅)₃: Triphenylphosphine oxide (byproduct)

When using TPP-d15 as an internal standard, a parallel reaction occurs:

R-OOH + P(C₆D₅)₃ → R-OH + O=P(C₆D₅)₃

  • P(C₆D₅)₃: this compound

  • O=P(C₆D₅)₃: Triphenylphosphine oxide-d15

The quantification is based on the ratio of the signal from the derivatized analyte (R-OH) to the signal from the deuterated internal standard product (TPPO-d15).

Experimental Protocol: Quantitative Analysis of Lipid Hydroperoxides

This protocol provides a general framework for the derivatization and GC-MS analysis of lipid hydroperoxides. Optimization may be required for specific analytes and matrices.

Materials and Reagents
  • This compound (TPP-d15), ≥98 atom % D

  • Triphenylphosphine (TPP) for derivatization (if not solely relying on TPP-d15 for both)

  • Hexane, HPLC grade

  • Ethyl acetate, HPLC grade

  • Methanol, HPLC grade

  • Sodium sulfate, anhydrous

  • Sample containing lipid hydroperoxides (e.g., oxidized oil, biological extract)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

Preparation of Solutions
  • TPP-d15 Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of TPP-d15 and dissolve in 10 mL of hexane.

  • TPP Derivatization Reagent (10 mg/mL): Accurately weigh 100 mg of TPP and dissolve in 10 mL of hexane.

Derivatization Procedure
  • Sample Preparation: Accurately weigh approximately 10-50 mg of the sample into a glass vial.

  • Internal Standard Addition: Add a precise volume of the TPP-d15 internal standard stock solution to the sample. The amount should be chosen to yield a detector response comparable to that of the expected analyte concentration.

  • Derivatization: Add an excess of the TPP derivatization reagent to the sample. A 10-fold molar excess relative to the estimated hydroperoxide content is recommended to ensure complete reaction.

  • Reaction: Vortex the mixture for 1 minute and allow it to react at room temperature for 30 minutes in the dark.

  • Sample Cleanup (if necessary): For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary to remove interferences. A silica-based SPE cartridge can be used to separate the derivatized analytes and TPPO/TPPO-d15 from more polar compounds. Elute with a mixture of hexane and ethyl acetate.

  • Drying: Dry the final extract over anhydrous sodium sulfate.

  • Solvent Evaporation and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of hexane or ethyl acetate for GC-MS analysis.

GC-MS Analysis
Parameter Condition
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977B or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial temp 150 °C, hold for 1 min, ramp at 10 °C/min to 300 °C, hold for 10 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters

The choice of ions to monitor is critical for sensitivity and selectivity. Based on the known fragmentation of TPP and TPPO, the following ions are recommended.

Compound Quantification Ion (m/z) Qualifier Ion(s) (m/z)
Derivatized Analyte (R-OH)Analyte-specific fragmentAnalyte-specific fragments
Triphenylphosphine Oxide (TPPO)278277, 201
Triphenylphosphine Oxide-d15 (TPPO-d15)293292, 206

Note: The fragmentation pattern of the derivatized analyte (R-OH) will depend on its specific structure and should be determined by running a full scan analysis of a standard.

Data Analysis and Quantification

A calibration curve should be prepared using a series of standards containing known concentrations of the hydroperoxide of interest and a constant concentration of the TPP-d15 internal standard. The standards should be subjected to the same derivatization procedure as the samples.

Plot the ratio of the peak area of the analyte's quantification ion to the peak area of the TPPO-d15 quantification ion against the concentration of the analyte. The concentration of the hydroperoxide in the unknown samples can then be determined from this calibration curve.

Workflow and Pathway Diagrams

Experimental Workflow

DerivatizationWorkflow cluster_sample_prep Sample Preparation cluster_reaction Derivatization cluster_cleanup Cleanup & Concentration cluster_analysis Analysis Sample Sample (e.g., Oxidized Oil) Add_IS Add TPP-d15 Internal Standard Sample->Add_IS Add_Reagent Add TPP Derivatization Reagent Add_IS->Add_Reagent React Vortex & Incubate Add_Reagent->React SPE SPE Cleanup (Optional) React->SPE Dry Dry with Na2SO4 SPE->Dry Evaporate Evaporate & Reconstitute Dry->Evaporate GCMS GC-MS Analysis Evaporate->GCMS

Caption: A streamlined workflow for the derivatization of hydroperoxides using TPP-d15.

Derivatization and Detection Pathway

DerivatizationPathway cluster_reactants Reactants in Sample cluster_products Products for GC-MS Detection ROOH Hydroperoxide (Analyte) Derivatization Derivatization Reaction (Reduction of Hydroperoxide) ROOH->Derivatization TPP_d15 TPP-d15 (Internal Standard) TPP_d15->Derivatization ROH Stable Alcohol (Analyte Derivative) Derivatization->ROH TPPO_d15 TPPO-d15 (Internal Standard Product) Derivatization->TPPO_d15 Quantification Quantification (Ratio of ROH to TPPO-d15) ROH->Quantification TPPO_d15->Quantification

Caption: The chemical pathway from reactants to quantifiable products in the GC-MS analysis.

Conclusion

The use of this compound as a derivatization agent and internal standard provides a highly accurate and reliable method for the quantitative analysis of hydroperoxides by GC-MS. This approach effectively addresses the challenges associated with the direct analysis of these thermally labile compounds. The detailed protocol and workflow presented in this application note offer a robust starting point for researchers in various scientific disciplines who require precise and reproducible quantification of hydroperoxides.

References

  • Wiklund, P., Karlsson, C., & Levin, M. (2009). Determination of hydroperoxide content in complex hydrocarbon mixtures by gas chromatography/mass spectrometry. Analytical Sciences, 25(3), 431-436. [Link]

  • Mihaljevic, M., et al. (2021). Improving the triphenylphosphine/triphenylphosphine oxide (TPP/TPPO)‐based method for the absolute and accurate quantification of lipid hydroperoxides. European Journal of Lipid Science and Technology, 123(10), 2100078. [Link]

  • Shantha, N. C., & Decker, E. A. (1994). A simple assay for lipid hydroperoxides based on triphenylphosphine oxidation and high-performance liquid chromatography. Journal of the American Oil Chemists' Society, 71(4), 421-424. [Link]

  • Bermúdez-Aguirre, D., & Barbosa-Cánovas, G. V. (2011). Analytical and Structural Tools of Lipid Hydroperoxides: Present State and Future Perspectives. Comprehensive Reviews in Food Science and Food Safety, 10(1), 1-21. [Link]

  • Lee, S. H., et al. (2022). Simple and Sensitive Method for the Quantitative Determination of Lipid Hydroperoxides by Liquid Chromatography/Mass Spectrometry. Antioxidants, 11(2), 229. [Link]

  • Roe, M. R., & Quakers, Y. (2002). Gas chromatography-mass spectrometry method for determination of phospholipid peroxides; I. Transesterification to form methyl esters. Journal of Chromatography B, 774(1), 69-80. [Link]

  • ResearchGate. (n.d.). Mass spectra of (a) triphenylphosphine oxide (TPPO) and (b) triphenylphosphine (TPP). Retrieved from [Link]

  • NIST. (n.d.). Triphenylphosphine oxide. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Triphenylphosphine oxide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Triphenylphosphine Oxide-d15 Removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for post-reaction purification. This guide provides researchers, chemists, and drug development professionals with in-depth troubleshooting protocols and frequently asked questions (FAQs) for the effective removal of triphenylphosphine oxide-d15 (TPPO-d15) from reaction mixtures. As a common stoichiometric byproduct in widely used transformations like the Wittig, Mitsunobu, and Appel reactions, its efficient removal is critical for obtaining pure products, especially at scale.

Frequently Asked Questions (FAQs)

Q1: Why is removing triphenylphosphine oxide (TPPO and TPPO-d15) so challenging?

A1: Triphenylphosphine oxide is a highly polar, crystalline solid that often exhibits solubility characteristics similar to many reaction products.[1] Its removal is notoriously difficult because it can co-precipitate with the desired compound or require tedious and expensive column chromatography, which is often not feasible for large-scale syntheses.[2][3] The high strength of the phosphorus-oxygen bond (P=O) makes TPPO a very stable byproduct, further complicating its removal through chemical conversion.[4]

Q2: Does the deuterium labeling in TPPO-d15 affect the removal strategy?

A2: For all practical purification purposes, no. The physical and chemical properties governing separation—such as polarity, solubility, and Lewis basicity—are virtually identical between TPPO and its deuterated analog, TPPO-d15. The melting point of TPPO-d15 is 150-157 °C, which is consistent with standard TPPO (154-158 °C).[5][6] Therefore, all methods described in this guide are equally effective for both isotopic forms.

Q3: What are the primary strategies for removing TPPO-d15?

A3: The main strategies exploit the differences in physicochemical properties between your product and TPPO-d15. They can be broadly categorized into three techniques:

  • Selective Precipitation/Crystallization: Leveraging the low solubility of TPPO-d15 in non-polar solvents.[5][7]

  • Metal Salt Complexation: Forming an insoluble adduct between the Lewis basic oxygen of TPPO-d15 and a Lewis acidic metal salt, which then precipitates.[3][4]

  • Silica Plug Filtration: A rapid chromatographic method for separating non-polar to moderately polar products from the highly polar TPPO-d15.[8][9]

Q4: How do I choose the best removal method for my specific reaction?

A4: The optimal method depends on the properties of your desired product and the solvent used in your reaction.

  • If your product is non-polar and soluble in solvents like hexane or diethyl ether, Selective Precipitation or Silica Plug Filtration are excellent first choices.[5][8]

  • If your product is polar and the reaction is run in a polar solvent, Metal Salt Complexation is often the most effective strategy.[3][7]

  • If your reaction was conducted in THF , standard complexation with MgCl₂ or ZnCl₂ is often ineffective.[4] In this case, using anhydrous Calcium Bromide (CaBr₂) is the superior choice .[4]

The following workflow provides a general decision-making framework.

G start Crude Reaction Mixture Containing TPPO-d15 product_polarity Assess Product Polarity start->product_polarity nonpolar Non-Polar Product product_polarity->nonpolar Non-Polar polar Polar Product product_polarity->polar Polar nonpolar_method Method? Precipitation vs. Silica Plug nonpolar->nonpolar_method polar_method Reaction Solvent? polar->polar_method precipitate Selective Precipitation (Hexane / Ether) nonpolar_method->precipitate Large Scale / Crystalline silica_plug Silica Plug Filtration nonpolar_method->silica_plug Small Scale / Quick thf THF / Ethereal polar_method->thf THF other_polar EtOAc / Toluene / Alcohols polar_method->other_polar Other thf_complex Metal Salt Complexation (Anhydrous CaBr₂) thf->thf_complex other_complex Metal Salt Complexation (ZnCl₂ or MgCl₂) other_polar->other_complex

Sources

Technical Support Center: Optimizing Triphenylphosphine-d15 Internal Standard Concentration

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the effective use of Triphenylphosphine-d15 (TPP-d15) as an internal standard (IS) in your analytical workflows. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the concentration of TPP-d15 for robust and reliable quantitative analysis, primarily in liquid chromatography-mass spectrometry (LC-MS) applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

A1: this compound is a deuterated form of Triphenylphosphine (TPP), meaning that the 15 hydrogen atoms on the three phenyl rings have been replaced with deuterium atoms.[1] This isotopic labeling makes it an ideal internal standard for the quantification of non-labeled Triphenylphosphine or other similar analytes. The key advantages are:

  • Chemical Similarity: TPP-d15 has nearly identical chemical and physical properties to TPP.[2][3] This ensures that it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer.

  • Mass Differentiation: The mass difference of 15 Daltons allows the mass spectrometer to distinguish between the analyte (TPP) and the internal standard (TPP-d15), even if they co-elute chromatographically.[1]

  • Correction for Variability: As an internal standard, TPP-d15 is added at a known, constant concentration to all samples, calibration standards, and quality controls.[4][5] Any sample loss during preparation, or fluctuations in injection volume and instrument response, will affect both the analyte and the IS proportionally. By using the ratio of the analyte signal to the IS signal, these variations can be effectively corrected, leading to more accurate and precise quantification.[6][7]

Q2: What are the initial considerations before starting the optimization of the TPP-d15 concentration?

A2: Before embarking on concentration optimization, ensure the following prerequisites are met:

  • Purity and Identity: Verify the purity and identity of your TPP-d15 standard. The isotopic purity should be high (typically ≥98 atom % D) to minimize any potential contribution to the analyte signal.[1]

  • Analyte Concentration Range: Have a reasonable estimate of the expected concentration range of your target analyte in the samples. The optimal IS concentration is often related to the analyte's concentration range.

  • Method Specificity: Your analytical method should be able to separate the analyte and TPP-d15 from any interfering components in the sample matrix.[4]

  • Stock Solution Stability: Prepare a concentrated stock solution of TPP-d15 in a solvent that ensures its stability. Store it under appropriate conditions (e.g., refrigerated, protected from light) to prevent degradation.

Q3: What is the general principle for selecting the optimal TPP-d15 concentration?

A3: The goal is to find a concentration that provides a stable and reproducible signal without interfering with the analyte's measurement. An ideal TPP-d15 concentration should:

  • Be within the linear range of the detector: The signal from the IS should not be so high that it saturates the detector.

  • Provide a good signal-to-noise ratio (S/N): The IS peak should be clearly distinguishable from the baseline noise.

  • Be comparable to the analyte's signal: While not a strict requirement, having the IS response in a similar range to the analyte's response at a key concentration point (e.g., the mid-point of the calibration curve) is often beneficial.[4]

  • Not contribute to matrix effects: An excessively high concentration of the IS could potentially contribute to ion suppression or enhancement, affecting the analyte's signal.[8][9][10]

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the optimization and use of TPP-d15.

Guide 1: Establishing the Optimal TPP-d15 Concentration

Problem: I am developing a new method and need to determine the best concentration for my TPP-d15 internal standard.

Solution Workflow:

G cluster_exp Experimentation cluster_eval Evaluation prep_analyte Prepare Analyte Stock Solution create_cal Create Calibration Curve (without IS) prep_analyte->create_cal prep_is Prepare TPP-d15 Stock Solution prep_spikes Prepare Samples at Mid-Point Analyte Conc. Spiked with Varying TPP-d15 Conc. prep_is->prep_spikes select_mid Select Mid-Point Concentration (e.g., Cal 4 of 7) create_cal->select_mid select_mid->prep_spikes analyze Analyze Samples by LC-MS prep_spikes->analyze eval_is_response Evaluate IS Peak Area & S/N analyze->eval_is_response eval_analyte_response Evaluate Analyte Response for Suppression/Enhancement analyze->eval_analyte_response eval_precision Calculate %RSD of IS Response Across Replicates eval_is_response->eval_precision decision Select Concentration with Stable IS Response & Minimal Impact on Analyte eval_analyte_response->decision eval_precision->decision

Caption: Workflow for Determining Optimal TPP-d15 Concentration.

Step-by-Step Protocol:

  • Prepare Stock Solutions:

    • Prepare a stock solution of your target analyte.

    • Prepare a separate, concentrated stock solution of TPP-d15 (e.g., 1 mg/mL) in an appropriate solvent.

  • Initial Analyte Assessment:

    • Prepare a set of calibration standards for your analyte without the internal standard.

    • Analyze these standards to determine the linear range of your analyte and identify a mid-range concentration.

  • TPP-d15 Concentration Screening:

    • Prepare a series of test samples. Each sample should contain the analyte at the mid-range concentration determined in the previous step.

    • Spike these samples with different concentrations of TPP-d15. A good starting point is to test concentrations that yield responses that are approximately 25%, 50%, 100%, and 200% of the analyte's response at the mid-point.

    • Prepare at least three replicates for each TPP-d15 concentration.

  • Data Analysis and Evaluation:

    • Inject and analyze the samples.

    • Assess IS Response Stability: For each concentration, calculate the average peak area and the relative standard deviation (%RSD) of the TPP-d15 peak area across the replicates. A low %RSD (typically <15%) indicates good precision.

    • Check for Analyte Signal Impact: Compare the analyte peak area in the samples containing TPP-d15 to the analyte peak area in a sample without the IS. Significant changes may indicate that the IS is causing ion suppression or enhancement.

    • Select the Optimal Concentration: Choose the lowest concentration of TPP-d15 that gives a stable and reproducible signal (low %RSD) and does not significantly impact the analyte's signal. This concentration should also provide a good signal-to-noise ratio.

Quantitative Data Summary Example:

TPP-d15 Conc. (ng/mL)Avg. IS Peak AreaIS Peak Area %RSDAvg. Analyte Peak Area% Change in Analyte Area
1055,00012.5%1,200,000-2%
25150,0004.2%1,180,000-3.5%
50320,0003.5%1,150,000-6%
100700,0003.1%1,050,000-14%

In this example, 25 ng/mL would be a good choice as it provides a low %RSD for the IS response with minimal impact on the analyte signal.

Guide 2: Troubleshooting High Variability in TPP-d15 Response

Problem: I am observing a high %RSD (>15%) for the TPP-d15 peak area across my samples in a single run.

Causality and Troubleshooting Steps:

G cluster_sample_prep Sample Preparation Issues cluster_lcms LC-MS System Issues start High TPP-d15 Variability (%RSD > 15%) pipetting Inconsistent Pipetting of IS? start->pipetting autosampler Autosampler Inconsistency? start->autosampler mixing Inadequate Vortexing/Mixing? pipetting->mixing If pipetting is consistent solution_pipette Solution: Verify pipette calibration and technique. pipetting->solution_pipette Yes solubility TPP-d15 Solubility Issues? mixing->solubility If mixing is thorough solution_mix Solution: Ensure consistent and thorough sample mixing. mixing->solution_mix Yes solubility->autosampler If solubility is confirmed solution_solvent Solution: Change the solvent for the IS working solution. solubility->solution_solvent Yes ion_source Ion Source Instability? autosampler->ion_source If autosampler is performing well solution_autosampler Solution: Perform autosampler maintenance and checks. autosampler->solution_autosampler Yes matrix Severe Matrix Effects? ion_source->matrix If ion source is stable solution_ion_source Solution: Clean and tune the mass spectrometer's ion source. ion_source->solution_ion_source Yes solution_matrix Solution: Improve sample cleanup or adjust chromatography. matrix->solution_matrix Yes

Caption: Troubleshooting High Variability in TPP-d15 Response.
  • Review Sample Preparation:

    • Pipetting: Inconsistent addition of the TPP-d15 working solution is a common source of error.[3] Verify the calibration of your pipettes and ensure a consistent pipetting technique.

    • Mixing: Ensure that after adding the IS, each sample is vortexed or mixed thoroughly to ensure homogeneity.

    • Solubility: TPP-d15 is a powder and needs to be fully dissolved. If the IS is precipitating out of your working solution or the final sample solvent, this will lead to high variability. Consider changing the solvent composition.

  • Investigate the LC-MS System:

    • Autosampler Performance: Inconsistent injection volumes can lead to variability. Run a series of injections from the same vial to check the autosampler's precision.[11][12]

    • Ion Source Stability: A dirty or unstable ion source can cause fluctuating signal intensity. Check the spray stability and perform routine source cleaning and calibration.[12]

    • Matrix Effects: In some cases, severe and variable matrix effects between different samples can cause the IS signal to be inconsistent.[8][9][10] This may necessitate improved sample clean-up procedures. The U.S. Food and Drug Administration (FDA) provides guidance on evaluating internal standard responses, which can be a valuable resource.[3]

Method Validation Insights

Once you have determined the optimal concentration of TPP-d15, it is crucial to validate its performance as part of your overall analytical method validation, following guidelines from regulatory bodies like the FDA.[13][14][15][16]

Key Validation Parameters for the Internal Standard:

  • Precision and Accuracy: The use of the internal standard should result in acceptable precision (%RSD) and accuracy (%RE) for your quality control samples at various concentrations (low, medium, and high).

  • Matrix Effect: Systematically evaluate the effect of the biological matrix from different sources on the analyte and IS responses. The analyte/IS peak area ratio should remain consistent in the presence and absence of matrix to demonstrate that the IS is effectively compensating for matrix effects.

  • Stability: Ensure the stability of TPP-d15 in the stock solution, working solutions, and in processed samples under the conditions of your experiment.

By following these guidelines and troubleshooting steps, you can confidently optimize the concentration of your this compound internal standard, leading to more accurate, precise, and reliable quantitative results in your research and development activities.

References

  • Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. (2025, July 10). YouTube.
  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (n.d.). SCION Instruments.
  • Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research, 46(1), 12-25. Retrieved from [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu Scientific Instruments.
  • What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab.
  • Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. (2018). U.S. Food and Drug Administration.
  • Method 507: Determination of Nitrogen- and Phosphorus-Containing Pesticides in Water by Gas Chromatography with a Nitrogen-Phosphorus Detector. (n.d.). Shimadzu Scientific Instruments.
  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10). Chromatography Online.
  • Wind, L., et al. (2024). Improving the triphenylphosphine/triphenylphosphine oxide (TPP/TPPO)‐based method for the absolute and accurate quantification. European Journal of Lipid Science and Technology. Retrieved from [Link]

  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024, November 21). Welch Materials, Inc.
  • Lei, Y. (2017, July 24). Recovery and internal standard. ResearchGate. Retrieved from [Link]

  • EVERYTHING YOU WANTED TO KNOW ABOUT INTERNAL STANDARDS, BUT WERE TOO AFRAID TO ASK. (n.d.). MSACL.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. (2025, May 15). WuXi AppTec DMPK.
  • Internal Standard Calibration Problems. (2015, June 1). LCGC North America.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab.
  • Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. (2019, August 6). PubMed. Retrieved from [Link]

  • Mass Spectrometer (MS) Troubleshooting Guide. (n.d.). CGSpace.
  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (2016). PMC. Retrieved from [Link]

  • Understanding Internal standards and how to choose them. (2025, June 12). Reddit. Retrieved from [Link]

  • Guidelines for the Validation of Chemical Methods for the Foods Program. (2019, October 17). U.S. Food and Drug Administration. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food and Drug Administration. Retrieved from [Link]

  • USFDA. Guidance for Industry: Bioanalytical Method Validation. (2018). ResearchGate. Retrieved from [Link]

  • FDA Guidelines for Analytical Method Validation. (n.d.). Scribd. Retrieved from [Link]

  • Triphenylphosphine Oxide. (n.d.). PubChem. Retrieved from [Link]

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Technical Support Center: Preventing H/D Exchange with Triphenylphosphine-d15 in Protic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide in-depth technical insights and practical solutions for a common yet critical challenge: preventing the unwanted hydrogen-deuterium (H/D) exchange of Triphenylphosphine-d15 (PPh₃-d₁₅) when working in protic solvent systems. This guide moves beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers frequently encounter regarding the stability and handling of deuterated triphenylphosphine.

Q1: What exactly is H/D exchange, and why is it a significant problem for my PPh₃-d₁₅ reagent?

A1: Hydrogen-deuterium exchange is a chemical reaction where a deuterium atom on your isotopically labeled molecule is replaced by a proton (hydrogen atom) from the surrounding environment, most commonly a protic solvent.[1][2] For PPh₃-d₁₅, this means the deuterium atoms on the phenyl rings can be swapped for hydrogen atoms from solvents like methanol (CH₃OH) or water (H₂O).

Q2: What is the primary mechanism for H/D exchange on the aryl rings of PPh₃-d₁₅ in protic solvents?

A2: The exchange of non-labile aromatic C-D bonds is not spontaneous and requires catalysis. In the context of common laboratory work with protic solvents, the exchange is typically catalyzed by the presence of acidic or basic species.[1][2]

  • Acid Catalysis: Protic solvents can act as proton donors. Traces of acid can protonate the aromatic ring, forming a transient carbocation intermediate (an arenium ion). The loss of a deuteron (D⁺) from this intermediate, followed by deprotonation of the solvent, results in the incorporation of a proton (H⁺) onto the ring.

  • Base Catalysis: Conversely, a strong enough base can deprotonate an aromatic C-D bond, forming a carbanionic intermediate. This intermediate can then be deuterated by the protic solvent. While the C-D bonds of PPh₃-d₁₅ are not highly acidic, this pathway can become relevant under basic reaction conditions.[4]

  • Metal Catalysis: It is crucial to be aware that many transition metal catalysts (e.g., Ru, Rh, Pd, Ag) can facilitate H/D exchange via oxidative addition of the C-D bond to the metal center.[5][6][7] If your reaction involves such catalysts, the risk of exchange is significantly heightened.

Q3: How stable is this compound under standard storage and handling conditions?

A3: Triphenylphosphine is a relatively stable crystalline solid with excellent shelf stability when stored properly.[8][9] However, it is susceptible to slow oxidation to triphenylphosphine oxide (TPPO) upon prolonged exposure to atmospheric oxygen, a process that can be accelerated by light. For isotopically labeled PPh₃-d₁₅, the primary stability concern beyond oxidation is the preservation of its deuterium content. When stored as a solid in a cool, dark, and dry environment (preferably under an inert atmosphere like argon or nitrogen), the deuterium labels are perfectly stable. The risk of H/D exchange arises almost exclusively when it is dissolved in a protic medium.

Q4: Which protic solvents pose the highest risk for H/D exchange with PPh₃-d₁₅?

A4: The risk of H/D exchange is directly related to the solvent's ability to act as a proton donor or acceptor and its polarity. Generally, more polar and more acidic protic solvents present a higher risk. Water (especially at non-neutral pH) and small-chain alcohols are the most common culprits. Aprotic solvents like THF, toluene, dichloromethane, or acetonitrile are always the preferred choice to eliminate this risk.

Part 2: Troubleshooting Guide - Isotopic Purity Issues

This section is designed in a problem-and-solution format to address specific experimental challenges.

Problem 1: "My post-reaction analysis (NMR/MS) of a reaction run in methanol shows significant loss of deuterium from my PPh₃-d₁₅. What caused this?"

Answer: This is a classic case of solvent-mediated H/D exchange. The hydroxyl group (-OH) of methanol served as the proton source that replaced the deuterium on your PPh₃-d₁₅ rings. The exchange was likely catalyzed by one or more of the following factors in your reaction:

  • Implicit Acidity/Basicity: Your reagents or the substrate itself may be slightly acidic or basic, which is enough to catalyze the exchange over the course of the reaction.

  • Elevated Temperature: Reaction kinetics, including H/D exchange, are highly temperature-dependent. Heating the reaction in methanol would have dramatically accelerated the rate of deuterium loss.[3]

  • Extended Reaction Time: The longer the PPh₃-d₁₅ is exposed to the protic solvent, the more extensive the exchange will be.[3]

  • Presence of Metal Catalysts: If your reaction used a transition metal catalyst, it is a very likely culprit for activating the C-D bonds and facilitating the exchange with the solvent.[10]

Problem 2: "My protocol absolutely requires a protic solvent. What are the best practices to minimize or prevent H/D exchange?"

Answer: While challenging, it is possible to mitigate H/D exchange in protic solvents by rigorously controlling the experimental conditions.

  • Temperature Control (Primary Factor): Conduct the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. Every 10°C increase can multiply the exchange rate. If possible, run the reaction at 0°C, -20°C, or even lower.

  • pH Control: The rate of H/D exchange is pH-dependent, with a minimum rate typically observed in the slightly acidic range (pH ~2.5-4 for many systems).[3] Avoid both strongly acidic and basic conditions unless required by your reaction. If possible, buffer your system or use a solvent with a less labile proton (e.g., tert-butanol over methanol).

  • Minimize Time: Design your experiment to be as efficient as possible. Prepare all reagents in advance so that the PPh₃-d₁₅ is dissolved in the protic solvent for the shortest duration necessary.

  • Use Deuterated Solvents: If the protocol can tolerate it, using a deuterated protic solvent (e.g., Methanol-d₄, D₂O) will eliminate the source of protons for back-exchange. This is the most effective solution but is often limited by cost.

  • Solvent Choice: If you must use a protic solvent, choose the least polar and least acidic option that is compatible with your reaction (see Table 1). For example, isopropanol or tert-butanol are generally safer choices than methanol or water.

Problem 3: "Are there specific reagents, beyond strong acids and bases, that are known to accelerate H/D exchange with arylphosphines?"

Answer: Yes. Beyond obvious acids and bases, you must be highly cautious of:

  • Transition Metal Complexes: As mentioned, compounds of Ruthenium, Rhodium, Palladium, Iridium, and Silver have been explicitly shown to catalyze H/D exchange on aromatic rings.[5][7][10] This includes pre-catalysts, active catalysts, and even metal nanoparticles.[6]

  • Lewis Acids: Strong Lewis acids can coordinate to the phosphorus atom or interact with the aryl rings, increasing their susceptibility to electrophilic attack and subsequent H/D exchange.

  • Hydride Sources: Reagents that can generate transient metal hydride species may participate in reversible C-D bond activation pathways, leading to exchange.

Problem 4: "How can I accurately monitor and quantify the degree of H/D exchange in my PPh₃-d₁₅ sample?"

Answer: Several analytical techniques are well-suited for this purpose:

  • ¹H NMR Spectroscopy: This is the most direct method. In a sample of pure PPh₃-d₁₅, the aromatic region of the ¹H NMR spectrum should be silent. The appearance and integration of signals in the typical phenyl region (δ ~7.2-7.5 ppm) directly corresponds to the amount of H that has replaced D.

  • ³¹P NMR Spectroscopy: The substitution of D for H can cause a small but detectable isotopic shift in the ³¹P NMR spectrum.[5] This allows for the potential to resolve and quantify the different deuterated species (e.g., PPh₃-d₁₅, PPh₃-d₁₄H₁, etc.), although this can be complex.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is excellent for this. A pure PPh₃-d₁₅ sample will have a distinct molecular ion peak. H/D exchange will lead to the appearance of a distribution of peaks at lower masses, corresponding to the loss of one or more deuterium atoms and the gain of protons. The relative intensities of these peaks can be used to quantify the extent of exchange.

Part 3: Experimental Protocols & Data
Protocol 1: General Handling and Storage of this compound

This protocol ensures the long-term isotopic and chemical stability of your reagent.

  • Receiving and Inspection: Upon receipt, inspect the container seal for integrity.

  • Storage: Store the solid PPh₃-d₁₅ in its original, tightly sealed container at 2-8°C. Protect from light by using an amber vial or by wrapping the container in aluminum foil. For long-term storage, place the container inside a desiccator or a glovebox with an inert atmosphere.

  • Handling: Only handle the solid reagent in a dry, inert atmosphere (e.g., a glovebox or under a stream of argon/nitrogen). This prevents both oxidation and exposure to atmospheric moisture.

  • Weighing and Dispensing: Weigh the required amount of PPh₃-d₁₅ quickly in the inert environment. If preparing a stock solution, use a high-purity, anhydrous aprotic solvent (e.g., THF, Toluene).

  • Solution Storage: Store stock solutions under an inert atmosphere at low temperatures (-20°C is recommended). Ensure the container is sealed with a septum or a high-quality cap to prevent solvent evaporation and atmospheric contamination.

Protocol 2: Setting up a Reaction to Minimize H/D Exchange in Protic Solvents

This workflow is designed for situations where a protic solvent is unavoidable.

  • System Preparation: Ensure all glassware is oven- or flame-dried and cooled under a vacuum or a stream of inert gas.

  • Solvent Preparation: Use anhydrous grade protic solvent. Before use, sparge the solvent with argon or nitrogen for at least 30 minutes to remove dissolved oxygen and other gases. Pre-cool the solvent to the intended reaction temperature (e.g., in an ice or dry ice/acetone bath).

  • Reagent Preparation: Dissolve all other reaction components (substrate, non-phosphine reagents) in the pre-chilled protic solvent in the reaction vessel under an inert atmosphere.

  • PPh₃-d₁₅ Addition (Final Step): Weigh the PPh₃-d₁₅ solid in an inert atmosphere glovebox. Add the solid PPh₃-d₁₅ directly to the stirred, pre-chilled reaction mixture. This ensures its exposure time to the protic solvent is minimized to the actual reaction duration.

  • Reaction Monitoring: Monitor the reaction closely to avoid unnecessarily long reaction times.

  • Workup: Upon completion, quench the reaction and proceed immediately to extraction with an aprotic solvent to remove the PPh₃-d₁₅ from the protic environment as quickly as possible.

Data Summary

The choice of protic solvent can significantly impact the potential for H/D exchange. The following table provides a qualitative risk assessment based on solvent properties.

SolventpKaPolarity (Dielectric Constant)Qualitative Risk of H/D Exchange
Water (H₂O)14.080.1High (especially if not pH neutral)
Methanol (MeOH)15.532.7High
Ethanol (EtOH)15.924.5Moderate
Isopropanol (IPA)16.519.9Low to Moderate
tert-Butanol (t-BuOH)18.012.5Low

Data compiled from common literature sources.

Part 4: Visualization of Mechanisms and Workflows

Visual aids are essential for understanding complex chemical processes and making sound experimental decisions.

G cluster_acid Acid-Catalyzed Exchange cluster_base Base-Catalyzed Exchange A1 PPh2-(C6D5) A2 Arenium Ion Intermediate [PPh2-(C6D5H)]+ A1->A2 + H+ (from Solvent) A3 PPh2-(C6D4H) A2->A3 - D+ SolventH R-OH SolventD R-OD H_ion H+ D_ion D+ B1 PPh2-(C6D5) B2 Carbanion Intermediate [PPh2-(C6D4)]- B1->B2 + B- B3 PPh2-(C6D4H) B2->B3 + R-OH - R-O- Base B- SolventH2 R-OH BH BH

Caption: Proposed mechanisms for H/D exchange on a PPh₃-d₁₅ phenyl ring.

G start Need to use PPh3-d15? protic_q Is a Protic Solvent Absolutely Required? start->protic_q Yes aprotic Use Aprotic Solvent (THF, Toluene, DCM) Risk: Minimal protic_q->aprotic No metal_q Does reaction use a Transition Metal Catalyst? protic_q->metal_q Yes temp_q Can reaction run at ≤ 0°C? low_temp Run at lowest possible T. Use t-BuOH or IPA. Minimize reaction time. temp_q->low_temp Yes high_temp High Risk of Exchange. Consider deuterated solvent (e.g., MeOD). Quantify exchange post-reaction. temp_q->high_temp No metal_q->temp_q No metal_yes Extreme Risk of Exchange. Re-evaluate if PPh3-d15 is suitable. Must use aprotic solvent. metal_q->metal_yes Yes

Caption: Decision workflow for minimizing H/D exchange with PPh₃-d₁₅.

References
  • Triphenylphosphine - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Bringing Selectivity in H/D Exchange Reactions Catalyzed by Metal Nanoparticles through Modulation of the Metal and the Ligand Shell. (2023-03-20). National Institutes of Health (NIH). [Link]

  • Bringing Selectivity in H/D Exchange Reactions Catalyzed by Metal Nanoparticles through Modulation of the Metal and the Ligand Shell. (2023-03-09). ACS Publications. [Link]

  • Triphenylphosphine - Wikipedia. Wikipedia. [Link]

  • Hydrogen–deuterium exchange - Wikipedia. Wikipedia. [Link]

  • H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations. (2021-06-10). National Institutes of Health (NIH). [Link]

  • Synthesis of Multideuterated (Hetero)aryl Bromides by Ag(I)-Catalyzed H/D Exchange. (2021-03-05). ACS Publications. [Link]

  • Mechanisms and uses of hydrogen exchange. National Institutes of Health (NIH). [Link]

  • Preparation method of triphenylphosphine. (CN102627668A).
  • Potential of triphenylphosphine as solid-state NMR probe for studying the noble metal distribution on porous supports. ResearchGate. [Link]

  • Phenyl-Group Exchange in Triphenylphosphine Mediated by Cationic Gold–Platinum Complexes—A Gas-Phase Mimetic Approach. (2020-03-03). ACS Publications. [Link]

  • The synthesis of deuteriated tri‐tert‐butyl phosphine. ResearchGate. [Link]

  • Hydrogen/Deuterium Exchange Reactions of Olefins with Deuterium Oxide Mediated by the Carbonylchlorohydrido‐ tris(triphenylphosphine)ruthenium(II) Complex. ResearchGate. [Link]

  • 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors. RSC Publishing. [Link]

  • Reactivity and Stability of Triphenylphosphine. Ataman Kimya. [Link]

  • Process for the preparation of triphenylphosphine. (DE19532310A1).
  • Rapid amide proton exchange rates in peptides and proteins measured by solvent quenching and two-dimensional NMR. (1995-09-01). National Institutes of Health (NIH). [Link]

  • Mechanistic Insights and Synthetic Explorations of the Photoredox-Catalyzed Activation of Halophosphines. (2023-10-18). ACS Publications. [Link]

  • Monitoring the oxidation of Phosphine ligands using 31P NMR. (2023-03-13). Magritek. [Link]

  • H2O/D2O as the only H/D source for photocatalytic phosphine-mediated radical transfer hydrogenation/deuteration of α-aryl imino esters. RSC Publishing. [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

  • Triphenyl Phosphine (TPP). PMC Organometallix. [Link]

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. (2021-04-20). MDPI. [Link]

  • Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. (2011-02-10). RSC Publishing. [Link]

  • What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO? ResearchGate. [Link]

  • Triphenylphosphine and iodine can be used to convert alcohols to... Pearson. [Link]

  • 1,1-Diphosphines and divinylphosphines via base catalyzed hydrophosphination. (2018-08-22). ResearchGate. [Link]

  • Complete Analysis of the 100 MHz 1H NMR Spectrum of Triphenylphosphine. ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Signal Suppression of Triphenylphosphine-d15 in ESI-MS

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Mass Spectrometry Division

Welcome to the technical support center for troubleshooting Electrospray Ionization (ESI) issues. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering signal suppression of Triphenylphosphine-d15 (TPP-d15) in their LC-MS analyses. As a commonly used internal standard, ensuring a stable and reproducible signal from TPP-d15 is critical for accurate quantification. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve these challenges.

Frequently Asked Questions (FAQs)
Q1: What is electrospray ionization (ESI) signal suppression?

Signal suppression is a type of matrix effect that frequently occurs in ESI-MS.[1] It manifests as a decreased instrument response for the analyte of interest (in this case, TPP-d15) due to the presence of other co-eluting components in the sample matrix.[2][3] These interfering components can be endogenous materials from the sample (e.g., salts, lipids, proteins) or exogenous substances (e.g., mobile phase additives, plasticizers).[2][4][5] The suppression does not arise from the mass analyzer but occurs in the early stages of the ESI process within the ion source.[6]

The primary mechanisms behind ion suppression include:

  • Competition for Charge: In the ESI droplet, there is a finite amount of available charge. Co-eluting matrix components with high surface activity or basicity can out-compete the analyte for this charge, leading to a reduction in the formation of gas-phase analyte ions.[2][7]

  • Changes in Droplet Properties: High concentrations of non-volatile materials in the matrix can increase the viscosity and surface tension of the ESI droplets.[2][6] This change hinders solvent evaporation and the efficient release of analyte ions into the gas phase.[5][6]

  • Gas-Phase Reactions: Analyte ions can be neutralized in the gas phase through deprotonation reactions with substances that have a high gas-phase basicity.[6][8][9]

Q2: Why is my this compound (TPP-d15) signal being suppressed?

Triphenylphosphine (TPP) and its deuterated analog, TPP-d15, are susceptible to signal suppression for several reasons related to their chemical properties and the ESI process itself:

  • Moderate Basicity: TPP is a moderately basic compound. In positive-ion ESI, it is readily protonated. However, if co-eluting compounds from the matrix have a higher gas-phase basicity or proton affinity, they can more effectively compete for protons, thereby suppressing the TPP-d15 signal.[2][7]

  • Potential for Oxidation: Tertiary phosphines like TPP can be electrochemically oxidized to their corresponding phosphine oxides within the ESI source.[10][11] This unwanted side reaction can reduce the population of the desired protonated TPP-d15 ions, leading to a lower signal.

  • Matrix Complexity: When used as an internal standard in complex matrices such as plasma, urine, or tissue extracts, TPP-d15 is introduced along with a high concentration of endogenous materials like salts and phospholipids, which are known to be potent sources of ion suppression.[4]

Q3: I'm using a deuterated internal standard. Shouldn't that automatically correct for suppression?

Using a stable-isotope-labeled (SIL) internal standard like TPP-d15 is the gold standard for correcting matrix effects, including ion suppression.[12] The underlying principle is that the SIL standard co-elutes with the analyte and experiences the same degree of suppression or enhancement.[12] Therefore, the ratio of the analyte to the internal standard should remain constant, allowing for accurate quantification.

However, this correction is not infallible. Significant problems can arise if:

  • The Analyte Itself Causes Suppression: At high concentrations, the analyte can suppress the signal of its co-eluting SIL internal standard.[13][14] This occurs because both species compete for the same limited charge on the ESI droplets.[13][14]

  • Extreme Matrix Effects: If the matrix effect is so severe that the internal standard signal is suppressed to a level near or below the limit of detection, the ratio-based correction becomes unreliable and precision is lost.

  • Chromatographic Separation: While unlikely for a deuterated analog, if there is any chromatographic separation between the analyte and the SIL internal standard, they may not experience the same matrix effect at the same time, invalidating the correction.

Troubleshooting Guide: From Diagnosis to Solution

This section addresses specific problems you might be facing with your TPP-d15 signal.

Problem 1: My TPP-d15 signal is consistently low, absent, or has poor peak shape across all samples (including standards).

This scenario suggests a systemic issue with the mobile phase, instrument parameters, or the standard itself, rather than a sample-specific matrix effect.

Caption: Troubleshooting workflow for consistently low TPP-d15 signal.

  • Evaluate Mobile Phase Composition:

    • Avoid Strong Ion-Pairing Reagents: Trifluoroacetic acid (TFA) is a known signal suppressor in positive-mode ESI.[15] It forms strong ion pairs with the analyte, making it charge-neutral and reducing its ionization efficiency. If you are using TFA, try reducing its concentration to below 0.1% or, preferably, replace it with 0.1% formic acid or acetic acid, which are more ESI-friendly.[16][17]

    • Ensure Proper pH: For positive ion mode, the mobile phase pH should ideally be at least two units below the pKa of TPP-d15 to ensure it is predominantly in its protonated form.[16]

  • Optimize Ion Source Parameters:

    • Sprayer Voltage: This parameter is critical. Too low, and the Taylor cone won't form efficiently; too high, and you risk electrochemical reactions or corona discharge, which can destabilize the spray and reduce the signal.[16] Systematically tune the voltage while infusing a TPP-d15 solution.

    • Gas Flow and Temperature: The nebulizing gas helps form the aerosol, while the desolvation (or drying) gas helps evaporate the solvent from the droplets. Insufficient gas flow or temperature can lead to poor desolvation, larger droplets, and consequently, lower signal intensity. Optimize these parameters for your specific flow rate.[16]

    • Sprayer Position: The position of the ESI needle relative to the mass spectrometer inlet is crucial. Adjust it horizontally and vertically to maximize the TPP-d15 signal.[16]

  • Verify Standard Integrity:

    • Prepare a fresh stock solution of TPP-d15 from the source material in a high-purity solvent (e.g., LC-MS grade acetonitrile or methanol).

    • Dilute this to a working concentration and analyze it via direct infusion into the mass spectrometer to confirm that the compound itself produces a signal under optimal conditions.

Problem 2: My TPP-d15 signal is strong in clean standards but is suppressed or absent in processed samples.

This is a classic case of a matrix effect. The suppression is caused by co-eluting components from your sample matrix that were not removed during sample preparation.

MatrixEffect cluster_Diagnosis Diagnosis cluster_Mitigation Mitigation A Strong Signal in Standard, Suppressed in Sample B Perform Post-Column Infusion (PCI) Experiment A->B C Identify Retention Times of Ion Suppression B->C D Improve Chromatographic Separation C->D Shift TPP-d15 peak away from suppression zone E Enhance Sample Preparation C->E Remove interfering matrix components F Reduce Matrix Load C->F Dilute sample or inject smaller volume

Caption: Strategy for diagnosing and mitigating matrix-induced suppression.

  • Diagnose with a Post-Column Infusion (PCI) Experiment: This is the definitive experiment to identify at what retention times ion suppression is occurring. It involves infusing a constant concentration of TPP-d15 post-column while injecting a blank, processed matrix sample. A dip in the otherwise stable TPP-d15 signal indicates a region of ion suppression. (See Protocol 1 for a detailed methodology).

  • Improve Chromatographic Separation:

    • Once you've identified the suppression zone(s) from the PCI experiment, adjust your LC method to move the TPP-d15 peak away from these regions.[2][6]

    • Consider using a different stationary phase (e.g., HILIC if you are using reverse-phase) or modifying the gradient to increase the resolution between TPP-d15 and the interfering matrix components.

  • Enhance Sample Preparation:

    • Your current sample prep protocol may not be sufficient to remove the interfering compounds. More rigorous cleanup is often the most effective solution.[6][16]

    • Solid-Phase Extraction (SPE): If you are using protein precipitation, consider switching to SPE. SPE provides a much cleaner extract by selectively binding the analyte and washing away salts and other interferences.[16]

    • Liquid-Liquid Extraction (LLE): LLE can also be more effective than protein precipitation at removing certain types of interferences.

  • Reduce the Matrix Load:

    • Dilute the Sample: A simple but effective strategy is to dilute the final sample extract.[2][6][8] This reduces the concentration of both the analyte and the interfering matrix components. This may not be feasible for trace analysis where sensitivity is paramount.[6]

    • Reduce Injection Volume: Injecting a smaller volume will also reduce the total amount of matrix components entering the ion source.[2][6]

Experimental Protocols
Protocol 1: Post-Column Infusion (PCI) Experiment

This protocol allows you to visualize the regions of ion suppression caused by your sample matrix.

Objective: To identify the retention time windows where co-eluting matrix components suppress the TPP-d15 signal.

Materials:

  • Syringe pump

  • Tee-union

  • Standard solution of TPP-d15 (e.g., 100 ng/mL in mobile phase)

  • Your LC-MS system

  • Processed blank matrix sample (a sample prepared using your extraction method but without the analyte or internal standard)

Procedure:

  • System Setup:

    • Disconnect the LC outlet from the ESI source.

    • Connect the LC outlet to one port of the tee-union.

    • Connect the syringe pump, containing the TPP-d15 solution, to the second port of the tee.

    • Connect the third port of the tee to the ESI source.

  • Establish a Stable Baseline:

    • Start the LC flow with your initial mobile phase conditions.

    • Begin infusing the TPP-d15 solution via the syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • In the mass spectrometer software, monitor the ion for protonated TPP-d15. You should see a stable, continuous signal. Adjust infusion concentration if necessary to get a strong signal.

  • Perform the Injection:

    • Once a stable baseline is achieved, inject the processed blank matrix sample onto the LC column and start your chromatographic gradient.

  • Analyze the Data:

    • Monitor the TPP-d15 signal throughout the run.

    • Any significant drop in the signal intensity indicates a region where matrix components are eluting and causing ion suppression.

    • Compare the retention times of these suppression zones to the retention time of TPP-d15 in a normal run to diagnose the problem.

Data Presentation
Table 1: Common Causes of TPP-d15 Signal Suppression and Mitigation Strategies
Cause of SuppressionPrimary MechanismRecommended Mitigation Strategy
High Salt Concentration Changes in droplet surface tension, competition for charge.[6]Improve sample cleanup (SPE, LLE), dilute the sample.[6]
Phospholipids (in plasma) Competition for charge, changes in droplet properties.[4]Use phospholipid removal plates/cartridges or a targeted LLE.
Strong Ion-Pair Reagents (TFA) Forms neutral ion pairs with the analyte.[15][17]Replace TFA with 0.1% formic acid or 0.1% acetic acid.[16]
Co-eluting Basic Compounds Competition for protons (charge).[2][7]Improve chromatographic resolution, enhance sample cleanup.[6]
High Analyte Concentration Saturation of droplet surface, competition with IS.[6][13]Dilute the sample to bring it within the linear range of the assay.[2][6]
Inappropriate Source Parameters Poor desolvation, unstable spray.[16]Systematically optimize sprayer voltage, gas flows, and temperature.[16]
References
  • Mei, H. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]

  • Gao, Y., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Retrieved from [Link]

  • Gao, Y., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(11), 2451–2459. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Ion suppression (mass spectrometry). Wikipedia. Retrieved from [Link]

  • Li, R., et al. (2023). Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide. Molecules, 28(2), 748. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • Gustavsson, L., et al. (2001). Studies of Signal Suppression in Liquid Chromatography-Electrospray Ionization Mass Spectrometry in Using Volatile Ion-Pairing Reagents. Journal of Liquid Chromatography & Related Technologies, 24(13), 1935-1953. Retrieved from [Link]

  • Chambers, E. (2012). Influence of ionization source design on matrix effects during LC-ESI-MS/MS analysis. Bioanalysis, 4(1), 1-3. Retrieved from [Link]

  • Stolker, A. A., et al. (2010). Post-interface signal suppression, a phenomenon observed in a single-stage Orbitrap mass spectrometer coupled to an electrospray interfaced liquid chromatograph. Rapid Communications in Mass Spectrometry, 24(14), 2008-2014. Retrieved from [Link]

  • Lermyte, F., et al. (2024). How soft is your ESI-MS anyway? ChemRxiv. Retrieved from [Link]

  • Souverain, S., et al. (2004). Effects of different buffer additives on positive ion ESI sensitivities of ten β-lactam and macrolide antibiotics in a multi-residue analysis with a tandem mass spectrometric detector. Journal of Chromatography A, 1054(1-2), 295-301. Retrieved from [Link]

  • Jemal, M., et al. (2002). Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 30(2), 371-387. Retrieved from [Link]

  • Amad, M. H., et al. (1995). Signal suppression in electrospray ionization Fourier transform mass spectrometry of multi-component samples. Journal of the American Society for Mass Spectrometry, 6(12), 1135-1142. Retrieved from [Link]

  • Black, B. A., et al. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. Toxics, 11(8), 698. Retrieved from [Link]

  • Jemal, M., et al. (2002). Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 30(2), 371-387. Retrieved from [Link]

  • Fountain, K. J., et al. (2010). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed-mode reversed-phase/anion-exchange stationary phases. Journal of Chromatography A, 1217(41), 6440-6450. Retrieved from [Link]

  • Lehotay, S. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC North America, 35(7), 456-463. Retrieved from [Link]

  • Zagumennov, V. A., et al. (2009). Electrochemical Oxidation of Tertiary Phosphines in the Presence of Camphene. Russian Journal of General Chemistry, 79(7), 1421-1428. Retrieved from [Link]

  • Rodriguez-Gomez, R., et al. (2023). Influence of mobile phase composition on the analytical sensitivity of LC-ESI-MS/MS for the concurrent analysis of bisphenols, parabens, chlorophenols, benzophenones, and alkylphenols. Chemosphere, 317, 137887. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Electrospray ionization. Wikipedia. Retrieved from [Link]

  • van der Merwe, M. J., & Van der Westhuizen, J. H. (2023). Integrating Effect-Directed Analysis and Chemically Indicative Mass Spectral Fragmentation to Screen for Toxic Organophosphorus Compounds. Analytical Chemistry, 95(1), 195-204. Retrieved from [Link]

  • Gustavsson, L., et al. (2001). Studies of signal suppression in liquid chromatography-electrospray ionization mass spectrometry using volatile ion-pairing reagents. Journal of Liquid Chromatography & Related Technologies, 24(13), 1935-1953. Retrieved from [Link]

  • Ye, X., et al. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Environmental Protection, 5(10), 928-938. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • Filgueira, M. R., et al. (2009). Positive mode electrospray ionization mass spectrometry of bisphosphonates using dicationic and tricationic ion-pairing agents. Journal of the American Society for Mass Spectrometry, 20(2), 291-298. Retrieved from [Link]

  • Wang, Y., et al. (2024). Photoinduced Triphenylphosphine and Iodide Salt Promoted Reductive Decarboxylative Coupling. Angewandte Chemie International Edition, 63(4), e202315023. Retrieved from [Link]

  • Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatography & Separation Techniques, 15(5), 582. Retrieved from [Link]

  • Kato, S. (2011). Electrospray and Ambient Ionization Sources. Retrieved from [Link]

  • Konermann, L., et al. (2013). Unraveling the Mechanism of Electrospray Ionization. Accounts of Chemical Research, 46(2), 208-216. Retrieved from [Link]

  • Canas, B., et al. (2006). The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. Journal of Chromatography A, 1105(1-2), 1-13. Retrieved from [Link]

  • Resolve Mass Spectrometry. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]

  • Zagumennov, V. A., et al. (2012). Elucidation of the Structure of Products of Triphenylphosphine Electrooxidation in the Presence of Camphene. Russian Journal of General Chemistry, 82(2), 241-246. Retrieved from [Link]

  • Shomu's Biology. (2019, March 18). electrospray ionization (ESI) [Video]. YouTube. Retrieved from [Link]

  • Doneanu, A., et al. (2023). Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides. Journal of the American Society for Mass Spectrometry, 34(12), 2737–2746. Retrieved from [Link]

Sources

Improving the chromatographic peak shape of Triphenylphosphine-d15

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic analysis of Triphenylphosphine-d15 (TPP-d15). This resource is designed for researchers, analytical chemists, and drug development professionals who encounter challenges in achieving optimal chromatographic performance for this analyte. As a weakly basic compound, TPP-d15 is susceptible to specific interactions within an HPLC system that can lead to suboptimal peak shapes. This guide provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format to help you diagnose and resolve these common issues.

Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak exhibiting significant tailing?

Peak tailing is the most common chromatographic problem observed for weakly basic compounds like TPP-d15. A perfect peak is symmetrical (Gaussian), but a tailing peak has a trailing edge that is drawn out. This is problematic as it reduces resolution from nearby peaks (like its common impurity, triphenylphosphine oxide), complicates peak integration, and compromises quantitative accuracy.[1][2][3]

The primary cause is secondary-site interactions, specifically the electrostatic attraction between the protonated (positively charged) TPP-d15 molecule and deprotonated (negatively charged) residual silanol groups (Si-O⁻) on the surface of silica-based reversed-phase columns.[1][4][5] These interactions provide an additional retention mechanism to the primary reversed-phase mode, causing a portion of the analyte molecules to lag behind the main peak, resulting in a "tail".

Other contributing factors can include:

  • Column Contamination: Accumulation of sample matrix components or precipitated analyte on the column inlet frit can distort peak shape.[2][6]

  • Metal Contamination: Trace metals within the HPLC flow path (e.g., from stainless steel tubing or frits) can interact with analytes, although this is more common with strong chelating agents.[7][8]

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing and fittings can cause peak broadening and tailing.[1][9]

  • Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

Mechanism of Silanol Interaction

The following diagram illustrates the fundamental interaction responsible for peak tailing with basic analytes on silica-based columns.

G Figure 1: Silanol Interaction Mechanism cluster_0 Silica Stationary Phase cluster_1 Mobile Phase Silica Silica Surface Si-OH (Silanol Group) Deprotonated_Silanol Silica Surface Si-O⁻ (Anionic Site) TPP_d15 TPP-d15 (Weak Base) Protonated_TPP_d15 TPP-d15-H⁺ (Cationic Analyte) TPP_d15->Protonated_TPP_d15 Low pH Protonated_TPP_d15->Deprotonated_Silanol:f1 Secondary Electrostatic Interaction (Causes Tailing) G Figure 2: Workflow for Tailing Peak cluster_1 Mobile Phase Actions cluster_2 Column Actions cluster_3 System Checks Start Tailing Peak Observed for TPP-d15 Step1 Step 1: Mobile Phase Optimization Start->Step1 Step2 Step 2: Evaluate Column Hardware Step1->Step2 Mobile phase optimized End Symmetrical Peak Achieved Step1->End Problem solved Action1a Lower Mobile Phase pH (e.g., pH 2.5 - 3.0) Step1->Action1a Is pH > 3.5? Action1b Add/Change Mobile Phase Additive Step1->Action1b Is peak shape still poor? Step3 Step 3: Check HPLC System Step2->Step3 Column is optimal Step2->End Problem solved Action2a Use High-Purity, End-Capped 'Type B' Silica Column Step2->Action2a Step3->End Problem solved Action3a Backflush Column to Clear Frit Blockage Step3->Action3a Action1a->Step2 Problem persists Action1b->Step2 Problem persists Action2b Consider Polar-Embedded or Hybrid Surface Column Action2a->Action2b Tailing continues Action3b Minimize Extra-Column Volume (Tubing, Fittings) Action3a->Action3b No improvement

Caption: A step-by-step workflow for diagnosing and fixing TPP-d15 peak tailing.

Experimental Protocols & Data
Protocol 1: Mobile Phase Optimization

The goal here is to protonate the surface silanols to make them neutral (Si-OH), thereby eliminating the electrostatic interaction site.

  • Prepare an Acidic Mobile Phase: Prepare your aqueous mobile phase (Solvent A) with a buffer or acid to maintain a pH between 2.5 and 3.0. [10][11]A common choice is 0.1% formic acid in water.

  • Equilibrate the System: Flush the column with the new mobile phase for at least 10-15 column volumes to ensure the stationary phase surface is fully equilibrated.

  • Inject TPP-d15 Standard: Analyze a known concentration of your TPP-d15 standard.

  • Evaluate Peak Shape: Measure the USP Tailing Factor (Tf). An ideal value is 1.0, with a generally acceptable range being 0.9 - 1.2. A value > 1.5 indicates significant tailing. [1] Table 1: Comparison of Common Mobile Phase Additives

AdditiveTypical ConcentrationProsConsMS Compatibility
Formic Acid (FA) 0.1% (v/v)Good MS compatibility, volatile. [12]Weaker ion-pairing agent, may not fully eliminate tailing. Excellent
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)Excellent ion-pairing agent, often yields very sharp peaks. [13]Causes significant ion suppression in ESI-MS. [12][14]Can be difficult to remove from the LC-MS system. [13]Poor
Difluoroacetic Acid (DFA) 0.05% - 0.1% (v/v)A good compromise with better peak shape than FA and less ion suppression than TFA. [15]Less common, may require sourcing high-purity grade. Good
Triethylamine (TEA) ~5 mMEffective at blocking active silanol sites by acting as a competing base. [10][11]Can shorten column lifetime due to hydrolysis of the stationary phase. [10]Not suitable for MS.Very Poor
Protocol 2: Column Selection and Care

If mobile phase optimization is insufficient, the column itself is the next component to scrutinize.

  • Verify Column Type: Ensure you are using a modern, high-purity silica column (often designated "Type B"). These columns have lower metal content and fewer, less acidic silanol groups compared to older "Type A" silica. [16]2. Select an End-Capped Column: Most modern columns are end-capped, a process that chemically converts many residual silanols into less interactive groups. This is a critical feature for analyzing basic compounds. [6]3. Consider Advanced Column Chemistries: If tailing persists, switch to a column specifically designed for basic compounds. Options include:

    • Polar-Embedded Phases: These have a polar group (e.g., amide) embedded in the alkyl chain, which shields the silica surface and improves peak shape for bases. [1] * Hybrid Silica Particles: These particles incorporate carbon into the silica matrix, making them more resistant to high pH and reducing silanol activity.

  • Perform a Column Wash: If you suspect contamination, disconnect the column from the detector and flush it with a series of strong solvents. A generic wash sequence for a C18 column is:

    • Water (HPLC Grade)

    • Methanol

    • Acetonitrile

    • Isopropanol

    • Hexane (if compatible with your system)

    • Then reverse the sequence back to your starting mobile phase. Always check the column manufacturer's instructions for recommended wash procedures and solvent compatibility.

Table 2: Recommended Starting HPLC Conditions for TPP-d15

ParameterRecommendationRationale
Column C18, 2.1 or 4.6 mm ID, <150 mm length, ≤3.5 µm particle sizeStandard reversed-phase chemistry provides good retention.
Stationary Phase High-purity, end-capped silicaMinimizes secondary silanol interactions. [6]
Mobile Phase A 0.1% Formic Acid in WaterProvides low pH to neutralize silanols and is MS-friendly. [12]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolAcetonitrile often provides sharper peaks and lower backpressure.
Gradient Start at 5-10% B, ramp to 95% BElutes TPP-d15 and potential impurities like TPPO effectively.
Flow Rate 0.3-0.5 mL/min (2.1 mm ID); 0.8-1.2 mL/min (4.6 mm ID)Standard flow rates for analytical scale columns.
Column Temp. 30 - 40 °CImproves efficiency and can sometimes reduce peak tailing.
Injection Vol. 1 - 10 µLKeep volume low to prevent overload.
Sample Diluent Mobile Phase A/B mixture (e.g., 50:50) or weakerAvoids peak distortion from injecting in a strong, non-polar solvent.
Q2: My TPP-d15 peak is split or fronting. What is the cause?

Peak fronting (a leading edge that is drawn out) or splitting are typically caused by physical or chemical issues unrelated to silanol interactions.

  • Column Overload: Injecting too much sample mass onto the column. The stationary phase becomes saturated, and the distribution isotherm becomes non-linear. [17]* Sample Solvent Effect: Dissolving the sample in a solvent that is much stronger (i.e., more organic) than the initial mobile phase. The sample does not focus properly at the head of the column.

  • Partially Blocked Frit: Debris on the column's inlet frit can create a channel, causing the sample band to split as it enters the column. [2]* Analyte Precipitation: TPP has limited solubility in highly aqueous solutions. If a high concentration is prepared in a non-optimal solvent and then injected into a highly aqueous mobile phase, it can precipitate at the column head. [18] Troubleshooting Steps:

  • Reduce Concentration: Serially dilute your sample by a factor of 10 and 100 and reinject. If the peak shape improves, you were overloading the column.

  • Match Sample Solvent: Prepare your sample in the initial mobile phase composition or a solvent that is weaker.

  • Check for Blockage: If all peaks in the chromatogram are distorted similarly, a blockage is likely. Disconnect the column, reverse it, and flush it to waste (check manufacturer's guidelines first). If this fails, replace the column inlet frit or the column itself. [2]

References
  • Agilent Technologies. (2023).
  • JEOL USA, Inc.
  • ResearchGate. (2025). A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography. [Link]

  • ACS Omega. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. [Link]

  • PubMed. (2008). Determination of triphenylphosphine oxide in active pharmaceutical ingredients by hollow-fiber liquid-phase microextraction followed by reversed-phase liquid chromatography. [Link]

  • Waters Corporation. Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. [Link]

  • PubMed. (2021). Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography - Mass spectrometry. [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • Taylor & Francis Online. (2006). Revrsed Phase High Performance Liquid Chromatographic Analysis of Triphenylphosphine in a Reaction Mixture. [Link]

  • ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column?. [Link]

  • LCGC International. (2014). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]

  • Waters Corporation. What is "silanol activity" when a column is described as having low or high silanol activity?. [Link]

  • PubMed. (2020). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. [Link]

  • PubMed. (2017). Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

  • ResearchGate. (2025). Influence of metals in the column or instrument on performance in hydrophilic interaction liquid chromatography. [Link]

  • Phenomenex. (2018). Tip on Peak Tailing of Basic Analytes. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]

  • Chromatography Forum. (2012). Peak tailing due to silanol interaction?. [Link]

  • Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections. [Link]

  • COSMOSIL. How to Obtain Good Peak Shapes. [Link]

  • Chromatography Forum. (2024). Weird peak shape all of a sudden.... [Link]

  • Element Lab Solutions. Troubleshooting GC peak shapes. [Link]

Sources

Long-term stability and storage conditions for Triphenylphosphine-d15

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Triphenylphosphine-d15

A-Level Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the comprehensive technical support guide for this compound (TPP-d15). This resource, developed by Senior Application Scientists, provides in-depth information on the long-term stability and optimal storage conditions for this valuable deuterated reagent. Here, you will find scientifically grounded answers to frequently asked questions and troubleshooting guidance to ensure the integrity of your experiments.

I. Understanding the Stability of this compound

This compound, a deuterated analog of triphenylphosphine, is a crucial reagent in various chemical syntheses, including the Wittig and Mitsunobu reactions, and serves as a key ligand in organometallic chemistry.[] Its stability is paramount for reproducible and reliable experimental outcomes. The primary degradation pathway for TPP-d15 is oxidation to Triphenylphosphine oxide-d15 (TPPO-d15).[2][3]

While generally considered resistant to aerial oxidation, prolonged exposure to air, especially in solution, can lead to the formation of TPPO-d15.[4][5] This oxidation is a significant concern as the presence of the oxide can interfere with subsequent reactions and complicate product purification.[3]

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

For optimal long-term stability, solid this compound should be stored in a cool, dry, and well-ventilated area.[6] It is recommended to keep the container tightly sealed to minimize exposure to atmospheric oxygen and moisture. While room temperature storage is generally acceptable, refrigeration (2-8 °C) can further slow down any potential degradation.[][7] The material should be stored away from strong oxidizing agents.[7]

Q2: How should I handle this compound upon opening the container for the first time?

To prevent isotopic contamination and degradation, it is best practice to handle this compound under an inert atmosphere, such as dry nitrogen or argon.[8] If an inert atmosphere is not available, minimize the time the container is open to the air. Use clean, dry spatulas and glassware to avoid introducing moisture, which can be absorbed by the compound.[9]

Q3: Can I store this compound in solution? What is the recommended solvent and storage condition?

While storing TPP-d15 in solution is convenient for some applications, it is generally not recommended for long-term storage due to the increased rate of oxidation in the solution phase.[5] If short-term storage in solution is necessary, use a dry, deoxygenated solvent. Anhydrous toluene or chloroform are suitable options.[] Prepare the solution under an inert atmosphere and store it in a tightly sealed container, protected from light, at a low temperature (e.g., in a refrigerator at 2-8 °C).[10][11]

Q4: What is the primary degradation product of this compound, and how can I detect it?

The main degradation product is Triphenylphosphine oxide-d15 (TPPO-d15), formed through oxidation.[2] The presence of TPPO-d15 can be detected using several analytical techniques:

  • ³¹P NMR Spectroscopy: This is a highly effective method. This compound exhibits a characteristic chemical shift, and the appearance of a second peak at a different chemical shift is indicative of the formation of the oxide.

  • Thin-Layer Chromatography (TLC): A simple TLC analysis can often separate TPP-d15 from the more polar TPPO-d15.

  • Mass Spectrometry (MS): MS can confirm the presence of TPPO-d15 by identifying its corresponding molecular ion peak.

Q5: Does the deuteration of Triphenylphosphine affect its stability compared to the non-deuterated form?

The kinetic isotope effect (KIE) suggests that the Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond.[6] However, the primary degradation pathway for triphenylphosphine is the oxidation of the phosphorus atom, which does not directly involve the cleavage of C-H or C-D bonds on the phenyl rings. Therefore, the long-term stability of this compound is expected to be very similar to its non-deuterated counterpart under the same storage conditions. The primary factors influencing stability remain exposure to oxygen and moisture.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Scientific Rationale
Inconsistent reaction yields or unexpected byproducts. Degradation of this compound to its oxide.Verify the purity of your TPP-d15 stock. The presence of Triphenylphosphine oxide-d15 can alter the stoichiometry of your reaction and potentially catalyze side reactions. Use ³¹P NMR to quantify the amount of oxide present. If significant degradation has occurred, purify the TPP-d15 by recrystallization or obtain a fresh batch.
White solid appears less crystalline and more powdery over time. Absorption of atmospheric moisture.Ensure proper storage in a desiccator or under an inert atmosphere. Triphenylphosphine and its deuterated analog can be hygroscopic.[9] Absorbed water can accelerate oxidation. Dry the material under vacuum before use if moisture absorption is suspected.
Solution of this compound turns slightly yellow. Potential oxidation or presence of impurities.Monitor for the formation of Triphenylphosphine oxide-d15. While pure TPP-d15 is a white solid, slight discoloration could indicate the onset of degradation.[5] Analyze a small aliquot by TLC or ³¹P NMR to check for the presence of the oxide. If the solution is to be used for a sensitive reaction, consider preparing a fresh solution from solid material.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by ³¹P NMR Spectroscopy

Objective: To quantitatively determine the percentage of this compound that has oxidized to Triphenylphosphine oxide-d15.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Dissolve the sample in approximately 0.6 mL of CDCl₃.

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire a proton-decoupled ³¹P NMR spectrum.

  • Integrate the peaks corresponding to this compound and Triphenylphosphine oxide-d15.

  • Calculate the percentage of oxide using the following formula:

    % Oxide = [Integral of TPPO-d15 peak / (Integral of TPP-d15 peak + Integral of TPPO-d15 peak)] * 100

Visualizing Degradation and Purity Assessment

Stability_Workflow This compound Stability Workflow cluster_storage Storage cluster_handling Handling & Use cluster_degradation Potential Degradation cluster_analysis Purity Analysis Storage Solid TPP-d15 (Cool, Dry, Inert Atmosphere) Handling Weighing & Dissolution (Inert Atmosphere) Storage->Handling Oxidation Oxidation (Exposure to Air/Moisture) Storage->Oxidation Reaction Chemical Reaction (e.g., Wittig, Mitsunobu) Handling->Reaction Handling->Oxidation Analysis 31P NMR / TLC / MS Reaction->Analysis TPPO Triphenylphosphine oxide-d15 Oxidation->TPPO Result Purity > 98%? Analysis->Result Result->Reaction Yes Purify Purify or Discard Result->Purify No

Caption: Workflow for handling, potential degradation, and purity assessment of this compound.

Summary of Storage Recommendations

Condition Solid TPP-d15 TPP-d15 in Solution
Temperature Room Temperature (Refrigeration for extended periods)2-8 °C
Atmosphere Inert gas (e.g., Argon, Nitrogen) recommendedInert gas (essential)
Container Tightly sealed, opaque containerTightly sealed, opaque container
Duration Long-termShort-term only

References

  • ResearchGate. Effect of Triphenylphosphine on the Cure Reaction and Thermal Stability of Diglycidyl Ether of Bisphenol A-based Epoxy Resin. [Link]

  • OSPAR Commission. Triphenylphosphine. [Link]

  • ACS Publications. The Conversion of Triphenylphosphine to the Oxide: A Simple Experiment to Illustrate Catalytic Oxotransfer. [Link]

  • Carl ROTH. Safety Data Sheet: Triphenylphosphine. [Link]

  • University of Pennsylvania. Phosphine Ligands. [Link]

  • Collection of Czechoslovak Chemical Communications. SYNTHESIS OF TRIPHENYLPHOSPHINE OXIDE BY OXIDATION OF TRIPHENYLPHOSPHINE BY OXYGEN UNDER THE CATALYTIC EFFECT OF IRON COMPOUNDS. [Link]

  • ResearchGate. Can anyone help me to convert Triphenyl phosphine oxide into Triphenyl phosphine in simple methods?. [Link]

  • ACS Publications. Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles. [Link]

  • ResearchGate. What is the storage conditions and protocol for deuterated standards of organic compounds?. [Link]

  • Chromservis. Deuterated - Solvents, Reagents & Accessories. [Link]

  • Scientific Update. Triphenylphosphine Oxide- Waste Not, Want Not. [Link]

  • ResearchGate. Stability of the Gold(I)−Phosphine Bond. A Comparison with Other Group 11 Elements. [Link]

  • Cardiff University. Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. [Link]

  • Reddit. Oxidation of Triphenylphosphine. [Link]

  • Chemistry LibreTexts. 24.2D: Phosphine and Related Ligands. [Link]

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Validation & Comparative

A Researcher's Guide to Mechanistic Elucidation: Investigating the Kinetic Isotope Effect of Triphenylphosphine-d15

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Stoichiometry

In the intricate world of chemical synthesis, particularly within drug development and process optimization, understanding how a reaction proceeds is as crucial as knowing what it produces. A reaction mechanism is the chemist's roadmap, and elucidating the rate-determining step (RDS) is paramount to controlling reaction outcomes, improving yields, and minimizing byproducts. The Kinetic Isotope Effect (KIE) is one of the most sensitive and powerful tools at our disposal for probing these mechanistic pathways.[1][2]

This guide moves beyond the common C-H/C-D bond analysis to explore a more nuanced application: the use of perdeuterated triphenylphosphine (Triphenylphosphine-d15, PPh₃-d₁₅)[]. Triphenylphosphine is a cornerstone reagent in a multitude of flagship reactions. By substituting the fifteen hydrogen atoms on its phenyl rings with deuterium, we introduce a subtle isotopic label that does not participate directly in bond breaking or formation at the phosphorus center. This allows us to measure the secondary kinetic isotope effect (SKIE), a powerful probe into the steric and electronic environment of the transition state in reactions where triphenylphosphine plays a pivotal role.

This document serves as both a comparative analysis and a practical guide for researchers. We will explore the theoretical underpinnings of the PPh₃/PPh₃-d₁₅ KIE, compare its application across several key reactions, and provide a robust, self-validating experimental protocol for its determination.

The Theoretical Foundation: Understanding the Secondary KIE of PPh₃-d₁₅

A kinetic isotope effect is the change in reaction rate observed when an atom in a reactant is replaced by one of its heavier isotopes.[1] While primary KIEs result from the breaking or forming of a bond to the isotope, secondary KIEs arise from isotopic substitution at a position remote from the reaction center.[2][4]

In the case of PPh₃-d₁₅, the C-D bonds are not broken. Instead, the observed KIE originates from differences in the zero-point vibrational energies (ZPVE) of the C-H and C-D bonds between the ground state and the transition state.[5][6]

  • Ground State: The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, resulting in a lower ZPVE.

  • Transition State: As the reaction proceeds, the environment around the phosphorus atom changes. This can lead to changes in steric crowding or hybridization, which in turn alters the vibrational frequencies of the C-H/C-D bonds on the phenyl rings.

The ratio of the rate constants (kH/kD) for the reaction with PPh₃ versus PPh₃-d₁₅ gives the SKIE.

  • Normal SKIE (kH/kD > 1): The transition state is less sterically hindered or has weaker vibrational force constants for the C-H/C-D bonds compared to the ground state. This is often associated with a change from a more crowded sp³-like geometry to a less crowded sp²-like geometry.[1]

  • Inverse SKIE (kH/kD < 1): The transition state is more sterically hindered or has stronger vibrational force constants. This typically occurs when moving from a less crowded to a more crowded state.[1] For PPh₃ reactions, where the phosphorus atom often increases its coordination number in the transition state, an inverse SKIE is a common expectation.

The magnitude of the SKIE for PPh₃-d₁₅ is expected to be small (typically 0.95-1.05), but with modern analytical techniques, it is a measurable and highly informative value.

KIE_Principle cluster_0 Reaction Coordinate Diagram start Reactants ts Transition State (TS) start->ts ΔG‡(H) end Products ts->end zpe_h_start PPh₃ Ground State zpe_h_start->start ZPE(H) zpe_d_start PPh₃-d₁₅ Ground State zpe_d_start->start zpe_h_ts PPh₃ TS zpe_h_ts->ts zpe_d_ts PPh₃-d₁₅ TS zpe_d_ts->ts zpe_d_ts->zpe_h_ts

Caption: Energy diagram illustrating the origin of an inverse secondary KIE.

Comparative Analysis: Probing Key Reactions with PPh₃-d₁₅

The utility of PPh₃-d₁₅ lies in its ability to dissect the rate-determining step in reactions where the phosphorus atom undergoes significant electronic or steric changes. Below, we compare its potential application in three canonical organophosphorus reactions.

ReactionRole of TriphenylphosphineKey Mechanistic QuestionPredicted KIE (kH/kD) & Interpretation
Wittig Reaction Nucleophilic attack on an alkyl halide to form the phosphonium salt; deprotonation to an ylide; reaction with a carbonyl to form an oxaphosphetane intermediate.[7][8][9]Is the formation of the four-membered oxaphosphetane intermediate the rate-determining step?Inverse ( < 1 ) : If the concerted [2+2] cycloaddition to form the sterically congested oxaphosphetane is the RDS, an inverse KIE would be expected due to increased crowding around the phosphorus atom.
Staudinger Reaction Nucleophilic attack on an organic azide to form a phosphazide, which then loses N₂ to form an iminophosphorane.[10][11][12]Is the initial nucleophilic attack of PPh₃ on the azide the rate-determining step?Inverse ( < 1 ) : The transition state for the nucleophilic attack involves bond formation and increasing coordination at the phosphorus center, leading to a more crowded environment. This would likely result in an inverse KIE.
Mitsunobu Reaction Nucleophilic attack on an azodicarboxylate (e.g., DEAD) to form a betaine, which then activates an alcohol for SN2 displacement by a nucleophile.[13][14][15]Is the initial attack of PPh₃ on DEAD the rate-determining step, or is it the subsequent reaction with the alcohol?Inverse ( < 1 ) : If the initial PPh₃ attack on DEAD is rate-determining, an inverse KIE is expected. If the KIE is unity (kH/kD ≈ 1), it suggests this step is a rapid pre-equilibrium and a later step (e.g., alcohol attack) is rate-determining.

Experimental Guide: Measuring the PPh₃/PPh₃-d₁₅ KIE

This section provides a detailed, self-validating protocol for determining the KIE using an intermolecular competition experiment. This method is highly precise as both isotopes react in the same flask, eliminating variations in conditions.[1]

Synthesis of this compound

While commercially available, PPh₃-d₁₅ can be synthesized for custom applications. A reliable method involves the reaction of phosphorus trichloride with a Grignard reagent prepared from bromobenzene-d₅.

  • Starting Materials: Magnesium turnings, bromobenzene-d₅, phosphorus trichloride (PCl₃), anhydrous THF.

  • Procedure:

    • Prepare the Grignard reagent (phenyl-d₅-magnesium bromide) by reacting bromobenzene-d₅ with magnesium in anhydrous THF under an inert atmosphere.

    • Slowly add a solution of PCl₃ in THF to the Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

    • Work up the reaction by quenching with aqueous ammonium chloride, extracting with an organic solvent, and purifying by recrystallization or column chromatography.

KIE Measurement via Intermolecular Competition

The core principle is to react a 1:1 mixture of PPh₃ and PPh₃-d₁₅ with a sub-stoichiometric amount of a substrate and measure the isotopic ratio of the unreacted starting material and/or the product.

KIE_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Calculation prep1 Prepare accurate 1:1 molar mixture of PPh₃ and PPh₃-d₁₅ prep2 Dissolve mixture and limiting substrate (e.g., benzyl azide for Staudinger) in anhydrous solvent prep1->prep2 react1 Initiate reaction at constant temperature (e.g., 25.0 °C) prep2->react1 react2 Allow to proceed to low conversion (10-20%) react1->react2 react3 Quench reaction rapidly (e.g., add water for Staudinger) react2->react3 analysis1 Separate product and unreacted PPh₃ (e.g., column chromatography) react3->analysis1 analysis2 Determine isotopic ratio (H/D) in unreacted PPh₃ and product via GC-MS or LC-MS analysis1->analysis2 analysis3 Calculate KIE using the measured ratios and fractional conversion (F) analysis2->analysis3

Caption: Experimental workflow for determining the KIE via a competition experiment.

Detailed Protocol (Staudinger Reaction Example):

  • Reactant Preparation:

    • Accurately weigh equimolar amounts of PPh₃ and PPh₃-d₁₅ and mix thoroughly. An initial GC-MS analysis of this mixture is recommended to establish the precise starting ratio (R₀).

    • Prepare a stock solution of this mixture in anhydrous THF.

    • Prepare a stock solution of the limiting reactant (e.g., benzyl azide, 0.5 equivalents) in anhydrous THF.

  • Reaction Execution:

    • In a thermostated reaction vessel under an inert atmosphere, add the PPh₃/PPh₃-d₁₅ solution.

    • Initiate the reaction by adding the benzyl azide solution. Start a timer.

    • Monitor the reaction by TLC or a rapid analytical method (e.g., UPLC).

    • After ~15% conversion is reached, quench the reaction by adding an excess of water. This hydrolyzes the iminophosphorane product to benzylamine and triphenylphosphine oxide.

  • Workup and Analysis:

    • Extract the reaction mixture to separate the organic components (benzylamine, unreacted PPh₃, and PPh₃ oxide) from any aqueous reagents.

    • Carefully separate the components using column chromatography or preparative HPLC.

    • Determine the isotopic ratio (H/D) in the isolated, unreacted triphenylphosphine and in the triphenylphosphine oxide product using a calibrated mass spectrometry method (GC-MS is ideal for this analysis).

  • Calculation:

    • The KIE can be calculated from the isotopic ratio of the products (Rₚ) or the unreacted starting materials (Rₛ) and the fractional conversion (F). The equation for starting materials is generally more precise at low conversions:

      • kH/kD = log(1 - F) / log(1 - F * Rₛ/R₀)

    • Where:

      • F = fractional conversion of total triphenylphosphine.

      • Rₛ = ratio of [PPh₃]/[PPh₃-d₁₅] in the recovered starting material.

      • R₀ = initial ratio of [PPh₃]/[PPh₃-d₁₅].

Conclusion: A Subtle Probe for Complex Mechanisms

The use of this compound as a mechanistic probe represents a sophisticated approach to understanding complex reaction pathways. While the expected secondary kinetic isotope effects are small, their precise measurement provides invaluable, high-fidelity data on the nature of the rate-determining transition state. By comparing the KIE across different reactions like the Wittig, Staudinger, and Mitsunobu, researchers can gain a deeper understanding of the steric and electronic demands of the phosphorus center during these transformations. The experimental framework provided here offers a robust starting point for any research group aiming to leverage this powerful technique to accelerate their research, development, and process optimization goals.

References

  • Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. Available at: [Link][4]

  • Wikipedia. Kinetic isotope effect. Available at: [Link][1]

  • Leclair, A. (2020). Kinetic Isotope Effect: Principles and its use in mechanism investigation. EPFL. Available at: [Link][5]

  • Chemistry LibreTexts. (2024). Kinetic Isotope Effects. Available at: [Link][2]

  • Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Available at: [Link][7]

  • Baran Lab, Péter, Á. (2023). Kinetic Isotope Effect. Available at: [Link][6]

  • Chad's Prep. (2021). 19.7b Wittig Reaction | Organic Chemistry. YouTube. Available at: [Link][16]

  • University of California, Irvine. Isotope Effects. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. A kinetic study of the reaction of diazoalkanes with triphenylphosphine: structure and reactivity in a biphilic process. RSC Publishing. Available at: [Link][17]

  • Organic Chemistry Portal. Staudinger Reaction. Available at: [Link][10]

  • MDPI. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Available at: [Link][18]

  • Chemistry LibreTexts. (2023). The Wittig Reaction. Available at: [Link][19]

  • Jordan University of Science and Technology. Applications of 31P NMR in analytical chemistry. Available at: [Link][20]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link][13]

  • Google Patents. CN102627668A - Preparation method of triphenylphosphine. Available at: [21]

  • Wikipedia. Wittig reaction. Available at: [Link][8]

  • PubMed. Use of 31P and 13C NMR to study enzyme mechanisms. Available at: [Link][22]

  • DASH (Harvard). (2015). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. Available at: [Link][23]

  • PubMed Central. Using kinetic isotope effects to probe the mechanism of adenosylcobalamin-dependent enzymes. Available at: [Link][24]

  • BDMAEE. (2024). the role of triphenylphosphine in wittig reaction synthesis. Available at: [Link]

  • NIH. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available at: [Link][14]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Available at: [Link][9]

  • BDMAEE. (2024). synthesis of triphenylphosphine and its industrial preparation methods. Available at: [Link]

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  • Columbia University. Isotope Effects. Available at: [Link][26]

  • Wikipedia. Staudinger reaction. Available at: [Link][11]

  • ResearchGate. (2024). Kinetic Isotope Effects in Organic and Biological Reactions. Available at: [Link][27]

  • Thieme. (2018). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Available at: [Link][15]

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Safety Operating Guide

Navigating the Disposal of Triphenylphosphine-d15: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the use of isotopically labeled compounds like triphenylphosphine-d15 is indispensable for elucidating metabolic pathways and reaction mechanisms. However, with the privilege of employing such sophisticated tools comes the profound responsibility of ensuring their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, moving beyond mere procedural instructions to instill a deep understanding of the principles that underpin safe laboratory practice. Our commitment is to empower researchers, scientists, and drug development professionals with the knowledge to manage chemical waste not just as a regulatory necessity, but as an integral component of scientific integrity and environmental stewardship.

Foundational Knowledge: Understanding the Hazard Profile

This compound, while a stable, non-radioactive isotopically labeled compound, shares the hazardous properties of its non-deuterated analogue, triphenylphosphine.[1] The primary hazards associated with this compound necessitate careful handling throughout its lifecycle, from initial use to final disposal.

Key Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[2][3][4][5]

  • Skin and Eye Damage: Causes skin irritation and is capable of causing serious eye damage.[2][5]

  • Sensitization: May provoke an allergic skin reaction.[2][3][4][5]

  • Organ Toxicity: May cause damage to the nervous system through prolonged or repeated exposure.[2][3]

  • Aquatic Toxicity: May cause long-lasting harmful effects to aquatic life.[4][5]

It is imperative to recognize that the deuteration of this compound does not mitigate these intrinsic hazards. Therefore, all waste containing this compound must be managed as hazardous chemical waste.[1]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with waste segregation at the point of generation and culminates in its transfer to a licensed disposal facility. Adherence to this workflow is critical for ensuring safety and regulatory compliance.

Step 1: Waste Segregation and Containerization

The cardinal rule of chemical waste management is segregation. Never mix different waste streams.

  • Dedicated Waste Container: Designate a specific, chemically resistant, and sealable container for all this compound waste.[6] This includes solid waste (e.g., contaminated filter paper, gloves, weighing boats) and liquid waste (e.g., reaction residues, contaminated solvents).

  • Clear Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date of initial waste accumulation.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste, such as chlorinated solvents, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]

Step 2: Handling and Personal Protective Equipment (PPE)

All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7] Appropriate PPE is mandatory to prevent personal exposure.

  • Gloves: Wear nitrile or other chemically resistant gloves.[4][5]

  • Eye Protection: Safety goggles or a face shield are essential to protect against splashes.[4][5]

  • Lab Coat: A chemical-resistant lab coat or apron should be worn to protect skin and clothing.[4]

Step 3: On-Site Accumulation and Storage

Hazardous waste must be stored in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and situated at or near the point of generation.

  • Container Integrity: Ensure the waste container is always sealed when not in use to prevent the release of vapors.

  • Secondary Containment: Store the waste container in a secondary containment bin to mitigate the impact of potential spills or leaks.

Step 4: Disposal Request and Pickup

Once the waste container is full, or if the accumulation time limit set by your institution is reached, a disposal request must be submitted to your EHS department.

  • Follow Institutional Procedures: Adhere to your organization's specific procedures for requesting a hazardous waste pickup. This typically involves an online form or a paper request.

  • Provide Accurate Information: Ensure all information provided in the disposal request is accurate and complete, including the chemical composition and volume of the waste.

The EHS department will then arrange for the collection of the waste by a licensed hazardous waste disposal company.

Decontamination of Empty Containers

Empty containers that once held this compound must be properly decontaminated before they can be disposed of as regular laboratory waste.

Triple-Rinsing Protocol:

  • Rinse with a Suitable Solvent: Rinse the empty container with a small amount of a suitable solvent (e.g., acetone, ethanol).

  • Collect the Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste in your designated this compound waste container.[1]

  • Repeat: Repeat the rinsing process two more times for a total of three rinses.[1]

  • Deface the Label: After the final rinse, deface or remove the original chemical label on the container.[1]

  • Final Disposal: The decontaminated container can now be disposed of as non-hazardous laboratory glass or plastic waste, in accordance with your institution's guidelines.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of hazardous chemical waste in the United States is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[8][9][10]

  • EPA (RCRA): Provides the "cradle-to-grave" framework for hazardous waste management, including identification, generation, transportation, treatment, storage, and disposal.[10]

  • OSHA: The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) to protect laboratory workers from chemical hazards.[7][9] Your institution's CHP will outline specific procedures for hazardous waste disposal.

It is the responsibility of every researcher to be familiar with and adhere to these regulations and the specific policies of their institution.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow cluster_generation Waste Generation cluster_evaluation Initial Handling & Segregation cluster_decontamination Decontamination cluster_disposal Final Disposition Waste This compound Waste Generated (Solid or Liquid) Segregate Segregate into a Dedicated, Labeled Hazardous Waste Container Waste->Segregate Store Store in Satellite Accumulation Area Segregate->Store EmptyContainer Empty this compound Container TripleRinse Triple-Rinse with Suitable Solvent EmptyContainer->TripleRinse CollectRinsate Collect Rinsate as Hazardous Waste TripleRinse->CollectRinsate DisposeNonHaz Dispose of Container as Non-Hazardous Waste TripleRinse->DisposeNonHaz After defacing label CollectRinsate->Segregate RequestPickup Request EHS Pickup Store->RequestPickup LicensedDisposal Transfer to Licensed Hazardous Waste Facility RequestPickup->LicensedDisposal

Caption: Decision workflow for this compound disposal.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental protection. By understanding the inherent hazards of this compound and adhering to a systematic disposal protocol, researchers can ensure they are not only compliant with regulations but are also upholding the highest standards of scientific practice. This guide serves as a foundational resource, and it is incumbent upon every laboratory professional to consult their institution's specific guidelines and their Environmental Health and Safety department for any questions or clarifications.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Triphenylphosphine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Deuterium oxide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]

  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • OSPAR Commission. (2000, February 18). OSPAR Background Document on triphenylphosphine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • The Nautical Institute. (2014). Disposal of aluminium phosphide residues. Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • Illinois Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.